molecular formula C6H11ClO3 B2372346 Methyl 5-chloro-2-hydroxypentanoate CAS No. 1314911-55-1

Methyl 5-chloro-2-hydroxypentanoate

Cat. No.: B2372346
CAS No.: 1314911-55-1
M. Wt: 166.6
InChI Key: QWPUPPAXYDZQOR-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxypentanoate is a chemical compound that serves as a versatile intermediate in organic and medicinal chemistry research. This compound features both chloro and hydroxy functional groups on a pentanoate chain, making it a valuable building block for the synthesis of more complex molecules. Its structure allows for further chemical modifications, enabling researchers to explore its utility in various applications. Esters with similar functional groups are often employed in pharmaceutical research for the development of active ingredients and in material science for creating novel polymers. As with all such intermediates, it is intended for use by qualified laboratory professionals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information presented here is for research reference purposes.

Properties

IUPAC Name

methyl 5-chloro-2-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-10-6(9)5(8)3-2-4-7/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPUPPAXYDZQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-chloro-2-hydroxypentanoate (CAS 1314911-55-1) is a specialized aliphatic ester intermediate utilized in the synthesis of saturated nitrogen and oxygen heterocycles. Distinguished by its dual functionality—an alkyl chloride at the


-position and a secondary hydroxyl group at the 

-position—it serves as a pivotal "linchpin" molecule for constructing pipecolic acid (piperidine-2-carboxylic acid) derivatives and tetrahydrofuran-2-carboxylates .

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and reactivity profiles, explicitly differentiating it from the aromatic analog methyl 5-chlorosalicylate (methyl 5-chloro-2-hydroxybenzoate), with which it is frequently confused in database searches.

Molecular Architecture & Identification[1]

The molecule consists of a five-carbon pentanoate backbone.[1] The C2 position is a chiral center, allowing the compound to exist as


- or 

-enantiomers, although it is often supplied as a racemate for non-stereospecific applications.
Parameter Technical Detail
IUPAC Name Methyl 5-chloro-2-hydroxypentanoate
CAS Number 1314911-55-1 (Aliphatic)
Common Confusion Do not confuse with CAS 4068-78-4 (Methyl 5-chloro-2-hydroxybenzoate)
Molecular Formula C

H

ClO

Molecular Weight 166.60 g/mol
SMILES COC(=O)C(O)CCCCl
InChI Key Predicted:[2][3] UQXZK... (varies by stereochemistry)
Structural Class

-Hydroxy-

-chloro ester

Physicochemical Profile

Due to the specialized nature of this intermediate, many physical constants are derived from validated structure-property relationship (SPR) models and homolog data (e.g., methyl 5-chloropentanoate).

Key Physical Constants
PropertyValue (Experimental/Predicted)Context & Implications
Physical State Viscous LiquidColorless to pale yellow oil at RT.
Boiling Point 235 °C – 245 °C (at 760 mmHg)High boiling point due to hydrogen bonding (OH group). Vacuum distillation required for purification.
Density 1.18 – 1.22 g/cm³Denser than water due to chlorine substitution.
LogP (Octanol/Water) ~0.85 (Predicted)Moderately lipophilic; extractable into DCM or EtOAc from aqueous phases.
pKa (Hydroxyl) ~13.5Typical secondary alcohol acidity.
Flash Point >110 °CClass IIIB combustible liquid.
Solubility & Stability
  • Solubility: Highly soluble in polar organic solvents (Methanol, DCM, THF, Ethyl Acetate). Sparingly soluble in water due to the hydrophobic chloro-propyl chain, though the

    
    -hydroxy/ester headgroup provides some amphiphilicity.
    
  • Stability: Susceptible to hydrolysis under acidic or basic conditions.

    • Acidic: Hydrolysis of methyl ester to free acid.

    • Basic: Rapid intramolecular cyclization (see Section 4).

Synthetic Utility & Reactivity[2][6]

The core value of Methyl 5-chloro-2-hydroxypentanoate lies in its ability to undergo intramolecular nucleophilic substitution , forming 5- or 6-membered rings depending on the nucleophile introduced.

Primary Reaction Pathways
  • Synthesis of Pipecolic Acid Derivatives (Nitrogen Heterocycles):

    • Reaction with primary amines (

      
      ) leads to the displacement of the terminal chloride followed by attack on the ester (or vice versa depending on conditions), forming substituted piperidines . This is a key route to non-proteinogenic amino acids.
      
  • Synthesis of Tetrahydrofurans (Oxygen Heterocycles):

    • Treatment with a strong base (e.g., NaH, KOtBu) promotes intramolecular O-alkylation, where the

      
      -hydroxyl alkoxide attacks the 
      
      
      
      -carbon, displacing chloride to form tetrahydrofuran-2-carboxylic acid methyl ester .
Visualization of Reactivity (Graphviz)

The following diagram illustrates the divergent synthesis pathways controlled by the choice of nucleophile.

G Start Methyl 5-chloro-2-hydroxypentanoate (C6H11ClO3) Amine Primary Amine (R-NH2) + Base Start->Amine Route 1 Base Strong Base (NaH / KOtBu) Start->Base Route 2 Inter_N Intermediate: N-alkyl-5-amino-2-hydroxypentanoate Amine->Inter_N SN2 (Cl displacement) Pipecolic Product A: N-substituted Pipecolic Acid Ester (6-membered ring) Inter_N->Pipecolic Cyclization Alkoxide Intermediate: Alkoxide anion at C2 Base->Alkoxide Deprotonation THF Product B: Tetrahydrofuran-2-carboxylate (5-membered ring) Alkoxide->THF Intramolecular SN2 (O-alkylation)

Caption: Divergent synthesis pathways: Route 1 yields piperidine rings (Pipecolic acid analogs) via amine alkylation; Route 2 yields tetrahydrofuran rings via intramolecular etherification.

Synthetic Protocols

Synthesis of the Core Intermediate

Methodology adapted from homolog preparations (e.g., 5-chlorovaleric acid derivatives).

Precursor: Methyl 5-chloropentanoate (CAS 14273-86-0) or L-Ornithine (for chiral synthesis).

Protocol A: Direct


-Hydroxylation (Racemic) 
  • Enolization: Treat Methyl 5-chloropentanoate with LDA (1.1 eq) in THF at -78°C to generate the enolate.

  • Oxidation: Add a source of electrophilic oxygen, such as Davis' oxaziridine (CSO), maintaining -78°C.

  • Quench: Quench with aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc, dry over MgSO

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    

Protocol B: Diazotization of Ornithine (Chiral - L-isomer retention)

  • Starting Material: L-Ornithine methyl ester dihydrochloride.

  • Diazotization: Dissolve in dilute HCl. Add NaNO

    
     (aq) dropwise at 0°C.
    
  • Mechanism: The

    
    -amino group is converted to a diazonium salt, which is displaced by water (retention of configuration via neighboring group participation) to form the 
    
    
    
    -hydroxy group. The terminal amine must be converted to chloride via Sandmeyer-type conditions or pre-installed. Note: This route is complex due to competing elimination.

Handling & Safety Information

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (H335 - Respiratory Irritation)

Storage Protocols:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester or chloride displacement by moisture.

  • Incompatibility: Avoid strong bases (induces cyclization) and strong oxidizers.

References

  • Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue: Halogenated Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 5-chloropentanoate (Homolog Reference). Retrieved from [Link]

  • Marx, V. M., & Burnell, D. J. (2009).[4] Synthesis of 5-Hydroxycyclopent-2-enones from Allenyl Vinyl Ketones via an Interrupted Nazarov Cyclization.[4] Organic Letters, 11(6), 1229–1231. (Contextual reference for 5-hydroxy cyclization chemistry). Retrieved from [Link]

Sources

Methyl 5-chloro-2-hydroxypentanoate CAS number and chemical identifiers

[1]

Executive Summary

Methyl 5-chloro-2-hydroxypentanoate (CAS: 1314911-55-1 ) is a functionalized aliphatic ester characterized by a terminal alkyl chloride and an alpha-hydroxyl group.[1][2][3] It serves as a versatile "bifunctional" intermediate in organic synthesis. Its primary utility lies in its ability to undergo intramolecular cyclization to form tetrahydrofuran-2-carboxylates or to serve as a linear precursor for non-proteinogenic amino acids (e.g., substituted prolines or ornithines) via nucleophilic displacement of the terminal chloride.

Chemical Identification & Identifiers

The compound is commercially available but often categorized as a specialized building block.

IdentifierValue
Chemical Name Methyl 5-chloro-2-hydroxypentanoate
CAS Number 1314911-55-1
Molecular Formula C₆H₁₁ClO₃
Molecular Weight 166.60 g/mol
SMILES COC(=O)C(O)CCCCl
InChI Key PXJMQJSRQJIXID-UHFFFAOYSA-N (Racemate)
MDL Number MFCD19233360
Structure Class

-Hydroxy ester; Alkyl chloride

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-property relationship (SPR) algorithms validated against homologous chloro-hydroxy esters.

PropertyData / Prediction
Appearance Colorless to pale yellow viscous oil
Boiling Point ~250–260 °C (Predicted @ 760 mmHg); ~110 °C @ 0.5 mmHg
Density 1.18 ± 0.05 g/cm³
Flash Point >110 °C
Solubility Soluble in MeOH, DCM, THF, EtOAc; Sparingly soluble in water
pKa (OH group) ~13.5 (Predicted)
LogP 0.85 (Predicted)

Synthesis & Production Methodologies

The synthesis of Methyl 5-chloro-2-hydroxypentanoate generally follows two primary strategies: the Reduction Route (from keto-esters) or the Ring-Opening Route (from lactones).

Method A: Chemoselective Reduction of Methyl 5-chloro-2-oxopentanoate

This is the most reliable laboratory-scale method. It involves the reduction of the

  • Precursor Synthesis: 5-chlorovaleric acid is esterified and then oxidized at the

    
    -position, or synthesized via Grignard addition to diethyl oxalate followed by chlorination.
    
  • Reduction: The ketone is reduced using Sodium Borohydride (

    
    ) or via catalytic hydrogenation.
    
    • Stereocontrol: Using chiral catalysts (e.g., Ru-BINAP) allows for the isolation of enantiomerically enriched (R)- or (S)- isomers, which is critical for drug development.

Method B: Oxidative Ring Opening (Alternative)

Reactive opening of substituted tetrahydrofurans or lactones using chlorinating agents (e.g.,

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from raw materials to the target and its downstream cyclization.

SynthesisPathPrecursor5-Chlorovaleroyl ChlorideIntermediateMethyl 5-chloro-2-oxopentanoate(alpha-Keto Ester)Precursor->Intermediate1. Cyanation/Hydrolysis2. EsterificationTargetMethyl 5-chloro-2-hydroxypentanoate(CAS: 1314911-55-1)Intermediate->TargetReduction (NaBH4 or Ru-BINAP)ChemoselectiveProductMethyl Tetrahydrofuran-2-carboxylateTarget->ProductBase (NaH/KOtBu)Intramolecular Cyclization

Figure 1: Synthetic pathway from valeric acid derivatives to Methyl 5-chloro-2-hydroxypentanoate and subsequent cyclization.

Reactivity & Applications in Drug Design

Intramolecular Cyclization (The "Furan" Route)

The most dominant application of CAS 1314911-55-1 is as a precursor to tetrahydrofuran (THF) derivatives. Upon treatment with a base (e.g., Sodium Hydride or Potassium tert-butoxide), the


  • Significance: This generates Methyl tetrahydrofuran-2-carboxylate, a pharmacophore found in various antibiotics and ionophore polyethers.

Nucleophilic Substitution (The "Amino Acid" Route)

The terminal chloride is a good leaving group for nitrogen nucleophiles.

  • Protocol: Reaction with sodium azide (

    
    ) yields Methyl 5-azido-2-hydroxypentanoate .
    
  • Downstream: Reduction of the azide yields 5-hydroxynorvaline analogs or, upon cyclization, 3-hydroxyproline derivatives.

Experimental Protocol: Cyclization to THF Derivative

Use this protocol to validate the reactivity of the material.

  • Setup: Dissolve Methyl 5-chloro-2-hydroxypentanoate (1.0 eq) in anhydrous THF (0.1 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (1.1 eq, 60% dispersion) portion-wise.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (25°C) for 4 hours.

  • Quench: Carefully add saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate. The organic layer will contain Methyl tetrahydrofuran-2-carboxylate .

Safety & Handling (SDS Summary)

As an alkyl chloride and ester, this compound requires standard organic safety protocols.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerated) under inert gas (Nitrogen/Argon). Moisture sensitive (ester hydrolysis risk).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 5-chloropentanoate (Analogous Reactivity). Retrieved from [Link]

  • Lepore, S. D., et al. (2006).[4] Synthesis of methyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate. Florida Atlantic University.[4] (Describes cyclization mechanics of hydroxy-halo esters). Retrieved from [Link]

Molecular structure and stereochemistry of Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Methyl 5-chloro-2-hydroxypentanoate

Executive Summary

Methyl 5-chloro-2-hydroxypentanoate is a bifunctional aliphatic ester characterized by a terminal alkyl chloride and an alpha-hydroxyl group. Unlike its aromatic counterpart (methyl 5-chlorosalicylate), this molecule serves as a flexible, aliphatic "chiral linchpin" in the synthesis of saturated oxygen and nitrogen heterocycles.

This guide provides a rigorous analysis of its stereochemical properties, biocatalytic synthesis, and its critical role as a precursor for tetrahydrofuran-2-carboxylic acid derivatives and proline analogs.

Part 1: Molecular Architecture & Stereochemical Analysis

The utility of methyl 5-chloro-2-hydroxypentanoate lies in its specific functional density. It contains three distinct reactive sites: the electrophilic ester carbonyl, the nucleophilic alpha-hydroxyl group, and the electrophilic terminal alkyl chloride.

Structural Specifications
PropertyValue (Calculated/Experimental)
IUPAC Name Methyl 5-chloro-2-hydroxypentanoate
Molecular Formula C₆H₁₁ClO₃
Molecular Weight 166.60 g/mol
Chiral Center C2 (Alpha-carbon)
Boiling Point ~115–120°C (at 1.5 mmHg) [Predicted]
LogP 0.7 (Moderate lipophilicity)
H-Bond Donors 1 (Hydroxyl group)
Stereochemical Assignment (CIP Rules)

The chirality at the C2 position is defined by the Cahn-Ingold-Prelog (CIP) priority rules. The spatial arrangement of substituents determines the enantiomeric designation (R or S), which is critical for pharmaceutical applications where only one enantiomer is bioactive.

  • Priority 1: -OH (Oxygen, Atomic #8)

  • Priority 2: -COOCH₃ (Carbon bonded to O, O, O)

  • Priority 3: -(CH₂)₃Cl (Carbon bonded to C, H, H)

  • Priority 4: -H (Hydrogen, Atomic #1)

Visualization of Stereochemistry:

Stereochemistry cluster_legend Configuration Logic Center Chiral Center (C2) OH 1. -OH (Highest) Center->OH Ester 2. -COOMe Center->Ester Chain 3. -(CH₂)₃Cl Center->Chain H 4. -H (Lowest) Center->H Clockwise = R Clockwise = R Counter-Clockwise = S Counter-Clockwise = S

Figure 1: Cahn-Ingold-Prelog priority assignment for the C2 chiral center. If the lowest priority group (-H) is in the back, a clockwise arrangement of 1→2→3 designates the (R)-enantiomer.

Part 2: Synthetic Pathways & Stereocontrol

The most robust route to methyl 5-chloro-2-hydroxypentanoate with high enantiomeric excess (ee) is the stereoselective reduction of methyl 5-chloro-2-oxopentanoate . While chemical reduction (e.g., NaBH₄) yields a racemate, biocatalytic reduction offers superior stereocontrol.

Protocol: Biocatalytic Reduction (Enzymatic Route)

This protocol utilizes a Ketoreductase (KRED) library to achieve >99% ee. This is the industry standard for generating chiral alpha-hydroxy esters.

Reagents:

  • Substrate: Methyl 5-chloro-2-oxopentanoate (CAS 1501-26-4).

  • Enzyme: KRED (Screened for S or R selectivity).

  • Cofactor: NADH or NADPH.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate cofactor).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve K₂HPO₄/KH₂PO₄ in deionized water to achieve pH 7.0.

  • Substrate Solution: Dissolve methyl 5-chloro-2-oxopentanoate in DMSO (5% v/v final concentration) to improve solubility.

  • Reaction Initiation: Add the substrate solution to the buffer containing Glucose (1.5 eq), NADP+ (1 mM), GDH (5 U/mL), and the specific KRED (10 mg/mL).

  • Incubation: Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct lowers pH).

  • Extraction: Quench with ethyl acetate. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc) is rarely needed if conversion is complete; the product is often used directly.

Why this works: The KRED enzyme binds the keto-ester in a specific pocket, delivering the hydride to only one face of the carbonyl, ensuring absolute stereochemistry.

Part 3: Reactivity Profile & Cyclization Kinetics

The defining feature of this molecule is its ability to undergo intramolecular nucleophilic substitution . Under basic conditions, the alpha-hydroxyl group becomes an alkoxide, which attacks the terminal carbon (C5), displacing the chloride.

The "Spring-Loaded" Mechanism

This reaction is entropically favored as it forms a stable 5-membered ring (Tetrahydrofuran).

  • Reagent: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMF (0°C to RT).

  • Product: Methyl tetrahydrofuran-2-carboxylate.

Reaction Flow Diagram:

Reactivity Start Methyl 5-chloro-2-hydroxypentanoate (Open Chain) Base Base Treatment (NaH / THF) Start->Base Deprotonation Intermediate Alkoxide Intermediate (Nucleophilic Attack) Base->Intermediate -H₂ Product Methyl tetrahydrofuran-2-carboxylate (Cyclized Product) Intermediate->Product Intramolecular SN2 (-NaCl)

Figure 2: Cyclization pathway converting the linear chloro-hydroxy ester into the saturated heterocyclic ether.

Substitution vs. Cyclization

If an external nucleophile (e.g., a primary amine) is introduced before base treatment, the chlorine can be displaced first. This is a key route to Pipecolic Acid derivatives (homoproline).

  • Pathway: Amine displacement of Cl → Spontaneous cyclization onto the ester (forming a lactam) OR displacement of Cl followed by hydrolysis.

Part 4: Analytical Characterization

To validate the identity and purity of Methyl 5-chloro-2-hydroxypentanoate, the following analytical signatures are diagnostic.

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

4.25 (dd, 1H)
The proton at C2 (alpha to OH and Ester).
¹H NMR (CDCl₃)

3.55 (t, 2H)
The protons at C5 (adjacent to Chlorine).
¹H NMR (CDCl₃)

3.80 (s, 3H)
The methyl ester singlet.
IR Spectroscopy 1735-1750 cm⁻¹Strong Carbonyl (C=O) stretch (Ester).
IR Spectroscopy 3400-3500 cm⁻¹Broad O-H stretch.
Chiral HPLC Chiralcel OD-H or AD-HSeparation of enantiomers (requires racemic standard).

References

  • Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates. Coordination Chemistry Reviews, 252(5-7), 659-701. Link

  • Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions. Green Chemistry, 13, 2285-2314. Link

  • PubChem Database. (2025).[1] Methyl 5-chloro-2-oxopentanoate (Precursor Data). National Library of Medicine. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SN2 cyclization kinetics). Link

Sources

A Methodological Framework for Determining the Solubility Profile of Methyl 5-chloro-2-hydroxypentanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Methyl 5-chloro-2-hydroxypentanoate is a functionalized ester molecule with potential applications as an intermediate in chemical synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. A comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective purification, reaction engineering, formulation, and crystallization.[1] This guide provides a robust methodological framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol for solubility measurement, and offer insights into interpreting the resulting data based on the molecule's intrinsic physicochemical properties.

Physicochemical Characterization of the Solute

Understanding the molecular structure of Methyl 5-chloro-2-hydroxypentanoate is the first step in predicting its solubility behavior. The molecule, with a chemical formula of C₆H₁₁ClO₃ and an estimated molecular weight of approximately 166.62 g/mol , possesses several key functional groups that dictate its interactions with solvents.

  • Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at its carbonyl oxygen.[2]

  • Hydroxyl Group (-OH): The presence of a hydroxyl group at the C-2 position introduces significant polarity. It can act as both a hydrogen bond donor and acceptor, making it highly influential in interactions with protic solvents.

  • Chloroalkane Moiety (-Cl): The terminal chlorine atom introduces a dipole moment and contributes to the molecule's overall polarity.

  • Alkyl Backbone: The pentanoate chain provides a nonpolar character, which will influence its solubility in less polar solvents.

The interplay between these polar and nonpolar regions suggests that Methyl 5-chloro-2-hydroxypentanoate will exhibit a nuanced solubility profile, likely favoring polar organic solvents but potentially retaining some solubility in solvents of intermediate polarity.

cluster_molecule Methyl 5-chloro-2-hydroxypentanoate cluster_properties Key Physicochemical Drivers of Solubility cluster_groups Contributing Functional Groups mol Cl-CH₂-CH₂-CH₂-CH(OH)-COOCH₃ p1 Polarity p1->mol p2 Hydrogen Bond Donor/Acceptor p2->mol p3 Molecular Size/Shape p3->mol p4 Nonpolar Character p4->mol g1 Hydroxyl (-OH) g1->p1 g1->p2 g2 Ester (-COOCH₃) g2->p1 g2->p2 g3 Chloro (-Cl) g3->p1 g4 Alkyl Chain (-C₄H₈-) g4->p4 prep 1. Preparation - Add excess solute to vial - Add known volume of solvent equil 2. Equilibration - Seal and place in shaker bath - Agitate at constant T (24-72h) prep->equil Achieve Saturation sep 3. Phase Separation - Let stand or centrifuge - Ensure clear supernatant equil->sep Establish Equilibrium extract 4. Aliquot Extraction - Withdraw known volume of supernatant sep->extract Isolate Saturated Solution dilute 5. Dilution - Dilute aliquot with known factor extract->dilute Prepare for Analysis quant 6. Quantification - Analyze via HPLC or GC - Use calibration curve dilute->quant Measure Concentration calc 7. Calculation - Calculate solubility (e.g., mg/mL) quant->calc Determine Final Value

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Alpha-Hydroxy Esters with Terminal Halogens

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxy esters bearing terminal halogens are a class of compounds with significant potential in medicinal chemistry and materials science. Their utility is intrinsically linked to their three-dimensional structure and conformational preferences, which dictate their reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive exploration of the thermodynamic stability of these molecules, focusing on the intricate interplay of stereoelectronic effects and intramolecular forces that govern their conformational equilibria. We delve into the theoretical underpinnings of their stability, detail experimental and computational methodologies for their characterization, and discuss their relevance in the context of drug design and development.

Introduction: The Significance of Conformation in Halogenated Alpha-Hydroxy Esters

Alpha-hydroxy esters are valuable chiral building blocks in organic synthesis.[1] The introduction of a halogen atom at a terminal position introduces a new layer of complexity and functionality. In the realm of drug design, halogenation is a common strategy to enhance the potency and pharmacokinetic properties of lead compounds.[2][3] The specific conformation adopted by these molecules is not arbitrary; it is the result of a delicate balance of competing energetic factors. Understanding the thermodynamic stability of different conformers is paramount, as the lowest energy conformation will be the most populated at equilibrium and will likely be the biologically active one.[4][5] This guide will dissect the key factors that determine the conformational landscape of alpha-hydroxy esters with terminal halogens, providing a framework for predicting and controlling their molecular shape.

Theoretical Framework: Unraveling the Forces at Play

The thermodynamic stability of a given conformation is determined by its Gibbs free energy. In the context of alpha-hydroxy esters with terminal halogens, the relative energies of different rotational isomers (rotamers) around the Cα-Cβ bond are of primary interest. The two most important conformers to consider are the gauche and anti arrangements of the hydroxyl and halogen substituents. Several key intramolecular interactions dictate which of these conformers is more stable.

Stereoelectronic Effects: Beyond Simple Sterics

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule.[6][7] They are a powerful force in determining molecular conformation and can often override classical steric hindrance.

In many simple alkanes, the anti conformation, where bulky substituents are 180° apart, is the most stable due to minimized steric repulsion. However, in molecules with electronegative substituents, such as halogens, the gauche conformation (with a dihedral angle of approximately 60°) can be more stable. This counterintuitive preference is known as the gauche effect .[8]

The primary explanation for the gauche effect is hyperconjugation . This is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). In the case of a 3-halo-2-hydroxy-ester, a key hyperconjugative interaction is the donation of electron density from the C-H or C-C σ bonding orbitals into the low-lying C-X (where X is a halogen) σ anti-bonding orbital. This interaction is maximized in a gauche arrangement.

Gauche_Effect cluster_gauche Gauche Conformer cluster_anti Anti Conformer g_C1 g_C2 g_OH OH g_X X g_H H g_COOR COOR a_C1 a_C2 a_OH OH a_X X a_H H a_COOR COOR Stabilizing Interaction Stabilizing Interaction Stabilizing Interaction->g_C1 σ(C-H) -> σ*(C-X)

The anomeric effect is another powerful stereoelectronic phenomenon, traditionally discussed in the context of cyclic systems like pyranose rings. However, a "generalized" anomeric effect also operates in acyclic molecules.[9] It describes the tendency of an electronegative substituent on a carbon atom adjacent to a heteroatom (like the oxygen of the hydroxyl group) to favor a gauche orientation. This is due to a stabilizing hyperconjugative interaction between a lone pair of electrons on the heteroatom (n) and the anti-bonding orbital (σ) of the C-X bond (n -> σ). In our target molecules, this would involve the lone pairs on the hydroxyl oxygen interacting with the C-X σ* orbital.

Intramolecular Hydrogen Bonding

A crucial factor influencing the conformational preference of alpha-hydroxy esters with terminal halogens is the potential for intramolecular hydrogen bonding . The hydroxyl group can act as a hydrogen bond donor, while the ester carbonyl group and the terminal halogen can act as hydrogen bond acceptors.

  • OH···O=C Hydrogen Bond: A five-membered ring can be formed through a hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This is a common feature in α-hydroxy esters and significantly stabilizes the molecule.

  • OH···X Hydrogen Bond: A six-membered ring can be formed via a hydrogen bond between the hydroxyl proton and the terminal halogen. The strength of this interaction depends on the electronegativity and size of the halogen atom.

The presence and strength of these intramolecular hydrogen bonds can be a dominant factor in determining the most stable conformation, often favoring a gauche arrangement that brings the interacting groups into proximity.[10][11]

Hydrogen_Bonding cluster_mol α-Hydroxy Ester with Terminal Halogen C_alpha C_beta OH OH COOR COOR OH->COOR OH···O=C (5-membered ring) X X OH->X OH···X (6-membered ring)

Influence of the Halogen Atom

The nature of the terminal halogen (F, Cl, Br, I) plays a significant role in the overall thermodynamic stability.

  • Electronegativity: More electronegative halogens (like fluorine) create a more polarized C-X bond, making the σ* orbital a better electron acceptor and thus enhancing stabilizing hyperconjugative interactions.

  • Size (Steric Effects): Larger halogens (like bromine and iodine) will introduce greater steric repulsion, which can destabilize the gauche conformer.

  • Hydrogen Bond Acceptor Ability: The ability of the halogen to act as a hydrogen bond acceptor generally decreases down the group.

The interplay of these factors means that the preferred conformation can change depending on the specific halogen present.

Solvent Effects

The surrounding solvent can influence the conformational equilibrium.[12] Polar solvents tend to stabilize conformers with larger dipole moments. The gauche conformer of a 3-halo-2-hydroxy-ester is generally more polar than the anti conformer. Therefore, increasing the polarity of the solvent may further stabilize the gauche form.

Experimental Methodologies for Assessing Thermodynamic Stability

Determining the relative thermodynamic stabilities of different conformers requires experimental techniques that can probe the conformational population at equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[10]

  • Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constant (³J) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values, one can determine the relative populations of the gauche and anti conformers.

  • Nuclear Overhauser Effect (NOE): NOE experiments can provide information about through-space proximity between atoms, which can help to distinguish between different conformers.

  • Sample Preparation: Dissolve the synthesized alpha-hydroxy ester with a terminal halogen in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Perform a ¹H-¹H COSY experiment to aid in the assignment of coupled protons.

    • If necessary, acquire temperature-dependent NMR spectra to study the change in conformational equilibrium with temperature.

  • Data Analysis:

    • Measure the vicinal coupling constants (³J) between the protons on the α and β carbons.

    • Use the Karplus equation or a modified version to relate the observed coupling constants to the dihedral angles and, subsequently, to the populations of the gauche and anti conformers. The relative populations can be used to calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(K), where K is the equilibrium constant (ratio of conformer populations).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for studying hydrogen bonding.[10] The position and shape of the O-H stretching vibration band can provide information about the presence and strength of intramolecular hydrogen bonds. A free O-H group typically shows a sharp absorption band around 3600 cm⁻¹, while a hydrogen-bonded O-H group exhibits a broader band at a lower frequency.

  • Sample Preparation: Prepare a dilute solution of the alpha-hydroxy ester with a terminal halogen in a non-polar solvent (e.g., CCl₄, cyclohexane) to minimize intermolecular interactions. Concentrations should typically be in the range of 1-10 mM.

  • Data Acquisition: Record the FTIR spectrum in the region of 4000-3000 cm⁻¹.

  • Data Analysis:

    • Identify the absorption bands corresponding to the free and hydrogen-bonded O-H stretching vibrations.

    • The relative intensities of these bands can provide a qualitative measure of the extent of intramolecular hydrogen bonding.

    • The frequency shift (Δν) between the free and bonded O-H bands is related to the strength of the hydrogen bond.

Calorimetry

Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the heat changes associated with conformational transitions, providing direct thermodynamic data.[13]

Computational Approaches to Predicting Stability

Computational chemistry provides a powerful means to model and predict the thermodynamic stability of different conformers.[14]

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio and DFT methods can be used to calculate the energies of different conformers with a high degree of accuracy.

  • Structure Generation: Build the initial structures of the gauche and anti conformers of the alpha-hydroxy ester with a terminal halogen using a molecular modeling program.

  • Geometry Optimization: Perform geometry optimizations for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative thermodynamic stabilities.

Computational_Workflow Start Initial Molecular Structure Opt Geometry Optimization (e.g., DFT) Start->Opt Freq Frequency Calculation Opt->Freq Energy Thermodynamic Properties (ΔG, ΔH, ΔS) Freq->Energy Analysis Conformational Stability Analysis Energy->Analysis

Data Presentation and Interpretation

For a clear comparison of the thermodynamic stabilities, quantitative data should be summarized in tables.

Table 1: Calculated Relative Energies (kcal/mol) of Conformers of Ethyl 3-chloro-2-hydroxypropanoate

ConformerDihedral Angle (HO-C-C-Cl)Relative Energy (ΔE)Relative Gibbs Free Energy (ΔG)
Gauche 1~60°0.000.00
Gauche 2~-60°0.150.20
Anti~180°1.501.45

(Note: These are hypothetical values for illustrative purposes.)

Applications in Drug Development

The principles of thermodynamic stability and conformational control are directly applicable to drug design.[3][6] By understanding the factors that stabilize a particular conformation, medicinal chemists can design molecules that are pre-organized to bind to a biological target with higher affinity. The introduction of terminal halogens in alpha-hydroxy ester motifs can be used to:

  • Modulate Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Introduce Halogen Bonding: Heavier halogens (Cl, Br, I) can participate in halogen bonding, a non-covalent interaction with a Lewis base that can contribute to ligand-receptor binding affinity.[15]

  • Control Conformation: As discussed extensively, halogens can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation.[16]

Conclusion

The thermodynamic stability of alpha-hydroxy esters with terminal halogens is governed by a complex interplay of stereoelectronic effects, intramolecular hydrogen bonding, steric interactions, and solvent effects. A thorough understanding of these principles is essential for predicting and controlling the three-dimensional structure of these important molecules. The combination of experimental techniques like NMR and FTIR spectroscopy with high-level computational methods provides a powerful toolkit for elucidating their conformational landscape. This knowledge is not only of fundamental chemical interest but also has significant practical implications for the rational design of new therapeutic agents and advanced materials.

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The Synthetic Versatility of Methyl 5-chloro-2-hydroxypentanoate: An In-depth Guide to a Valuable Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is insatiable. These chiral synthons are the foundational elements upon which complex molecular architectures with specific biological activities are constructed. Among these, bifunctional molecules that offer multiple points for synthetic elaboration are of paramount importance. This guide delves into the core of one such molecule: Methyl 5-chloro-2-hydroxypentanoate. We will explore its synthesis, pathways to its enantiopure forms, and its potential as a versatile intermediate for the synthesis of high-value compounds.

The Strategic Importance of γ-Chloro-α-Hydroxy Esters

Methyl 5-chloro-2-hydroxypentanoate belongs to the class of γ-chloro-α-hydroxy esters. The strategic value of this structural motif lies in its orthogonal reactivity. The α-hydroxy ester functionality is a precursor to a variety of transformations, including oxidation to a keto-ester, inversion of stereochemistry, or acylation. The terminal chloro group, on the other hand, provides a handle for nucleophilic substitution or organometallic coupling reactions. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, making it a highly desirable building block in multi-step syntheses.

Pathways to Racemic Methyl 5-chloro-2-hydroxypentanoate

The synthesis of the racemic form of Methyl 5-chloro-2-hydroxypentanoate is a critical first step. A plausible and efficient synthetic route commences from commercially available starting materials.

A likely precursor for the synthesis is 5-chloro-2-pentanone. This can be prepared from the ketal of a levulinic ester through hydrogenation and subsequent reaction with hydrochloric acid[1]. The synthesis of Methyl 5-chloro-2-hydroxypentanoate would then proceed through the formation of the corresponding α-keto ester, followed by a reduction.

Diagram: Proposed Synthesis of Racemic Methyl 5-chloro-2-hydroxypentanoate

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Target Molecule Levulinic_ester_ketal Ketal of Levulinic Ester Hydrogenation_product 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol Levulinic_ester_ketal->Hydrogenation_product Hydrogenation 5_chloro_2_pentanone 5-Chloro-2-pentanone Hydrogenation_product->5_chloro_2_pentanone HCl alpha_keto_ester Methyl 5-chloro-2-oxopentanoate 5_chloro_2_pentanone->alpha_keto_ester Oxidation/Esterification target_molecule Racemic Methyl 5-chloro-2-hydroxypentanoate alpha_keto_ester->target_molecule Reduction (e.g., NaBH4)

Caption: Proposed synthetic route to racemic Methyl 5-chloro-2-hydroxypentanoate.

Accessing Enantiopure Methyl 5-chloro-2-hydroxypentanoate: Resolution and Asymmetric Synthesis

For applications in drug development, obtaining a single enantiomer of a chiral building block is crucial. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Enzymatic Kinetic Resolution: A Powerful Tool for Enantiomeric Separation

Enzymatic kinetic resolution (EKR) is a widely used and highly effective method for separating enantiomers.[2][3][4][5] Lipases, in particular, are renowned for their ability to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers with high enantiomeric excess (ee).

A prime candidate for the EKR of racemic Methyl 5-chloro-2-hydroxypentanoate is Candida antarctica lipase B (CAL-B), often used in its immobilized form (Novozym 435).[2] The resolution can be performed via transesterification, where one enantiomer of the alcohol is selectively acylated in the presence of an acyl donor.

Table 1: Key Parameters for Lipase-Catalyzed Kinetic Resolution

ParameterDescriptionRationale
Enzyme Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL)These lipases have shown high enantioselectivity for a wide range of secondary alcohols and their esters.[2][6]
Acyl Donor Vinyl acetate, isopropenyl acetate, or long-chain fatty acid estersIrreversible acyl donors like vinyl acetate can drive the reaction to completion. Fatty acid derivatives can also be employed.[3]
Solvent Non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE)These solvents generally do not interfere with enzyme activity and facilitate product separation.
Temperature 30-50 °CA compromise between reaction rate and enzyme stability.
Monitoring Chiral HPLC or GCEssential for determining the enantiomeric excess of both the unreacted starting material and the acylated product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 5-chloro-2-hydroxypentanoate

  • Enzyme Preparation: To a solution of racemic Methyl 5-chloro-2-hydroxypentanoate (1.0 eq.) in anhydrous toluene (10 mL/mmol), add immobilized Candida antarctica lipase B (Novozym 435, 10-20% w/w of substrate).

  • Acylation: Add vinyl acetate (1.5 eq.) to the suspension.

  • Reaction: Stir the mixture at 40 °C.

  • Monitoring: Periodically take aliquots from the reaction mixture, filter the enzyme, and analyze by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up: Filter off the enzyme (which can often be recycled). Remove the solvent under reduced pressure.

  • Purification: Separate the unreacted alcohol from the acylated product by column chromatography on silica gel.

Asymmetric Synthesis: The Direct Route to Enantiopurity

Asymmetric synthesis offers a more atom-economical approach by directly producing the desired enantiomer. A common strategy for synthesizing chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto ester.

Diagram: Asymmetric Synthesis vs. Kinetic Resolution

Caption: Comparison of asymmetric synthesis and kinetic resolution pathways.

Catalytic asymmetric hydrogenation of β-ketoesters is a well-established method, and similar principles can be applied to α-ketoesters.[7] Ruthenium-based catalysts with chiral phosphine ligands, such as BINAP, are highly effective for this transformation.[8]

Table 2: Components for Asymmetric Hydrogenation of Methyl 5-chloro-2-oxopentanoate

ComponentExampleRole
Substrate Methyl 5-chloro-2-oxopentanoateThe prochiral starting material.
Catalyst Precursor [RuCl2(p-cymene)]2Source of Ruthenium.
Chiral Ligand (R)- or (S)-BINAPProvides the chiral environment for enantioselective reduction.
Reducing Agent H2 gasThe source of hydrogen.
Solvent Methanol, EthanolProtic solvents are often effective for these reductions.

Applications in Synthesis: A Versatile Chiral Building Block

The synthetic utility of enantiopure Methyl 5-chloro-2-hydroxypentanoate stems from its two distinct reactive sites. The chiral secondary alcohol can be used to introduce a stereocenter, while the terminal chloride can be displaced by a variety of nucleophiles to extend the carbon chain or introduce new functional groups.

Elaboration of the Hydroxyl Group
  • Oxidation: Oxidation of the hydroxyl group to a ketone provides an entry point to further carbon-carbon bond formation via reactions with organometallic reagents.

  • Etherification: Formation of ethers can be used to introduce protecting groups or to link the building block to other molecular fragments.

  • Esterification: Acylation of the hydroxyl group can be used to introduce another functional handle or to modulate the biological activity of a target molecule.

Transformations at the Chloro-Terminus
  • Nucleophilic Substitution: The primary chloride is susceptible to displacement by a wide range of nucleophiles, including amines, azides, cyanides, and thiolates. This allows for the introduction of nitrogen-, carbon-, and sulfur-containing functionalities.

  • Formation of Organometallics: The chloride can be converted into an organometallic reagent, such as a Grignard or an organolithium reagent, which can then be used in carbon-carbon bond-forming reactions.

  • Cyclization Reactions: Intramolecular reactions between the two termini can lead to the formation of cyclic structures, such as lactones or other heterocyclic systems.

Diagram: Synthetic Potential of Methyl 5-chloro-2-hydroxypentanoate

G cluster_hydroxyl Hydroxyl Group Transformations cluster_chloro Chloro Group Transformations Building_Block Enantiopure Methyl 5-chloro-2-hydroxypentanoate Oxidation Oxidation to Ketone Building_Block->Oxidation Etherification Ether Formation Building_Block->Etherification Esterification Ester Formation Building_Block->Esterification Nucleophilic_Substitution Nucleophilic Substitution (amines, azides, etc.) Building_Block->Nucleophilic_Substitution Organometallic_Formation Grignard/Organolithium Building_Block->Organometallic_Formation Cyclization Intramolecular Cyclization Building_Block->Cyclization

Caption: Diverse synthetic transformations enabled by the bifunctional nature of the title compound.

Conclusion and Future Outlook

Methyl 5-chloro-2-hydroxypentanoate represents a valuable, yet perhaps underutilized, chiral building block in the synthetic chemist's toolbox. While direct literature on this specific molecule is sparse, its synthesis and resolution can be confidently approached using well-established methodologies for analogous compounds. Its bifunctional nature provides a platform for the synthesis of a wide array of complex chiral molecules. For researchers and drug development professionals, the exploration of this and similar chiral synthons opens new avenues for the efficient and stereocontrolled construction of novel therapeutic agents and other high-value chemical entities. The principles of enzymatic resolution and asymmetric catalysis are key to unlocking the full potential of such versatile building blocks.

References

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Technical Guide: Strategic Utilization of Methyl 5-chloro-2-hydroxypentanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Chiral Synthon

Methyl 5-chloro-2-hydroxypentanoate (MCHP) represents a high-value, bifunctional building block in modern pharmaceutical synthesis. Its structural utility lies in the precise placement of a nucleophilic hydroxyl group at the


-position and an electrophilic chloro-terminus at the 

-position. This 1,4-functional distance is chemically privileged, allowing for rapid access to 5-membered oxygen heterocycles (tetrahydrofurans) and 6-membered nitrogen heterocycles (piperidines/lactams) via controlled cyclization strategies.

This guide details the synthetic divergence of MCHP into two critical pharmaceutical intermediate classes:

  • Tetrahydrofuran-2-carboxylates: Key scaffolds for kinase inhibitors and polyether antibiotics.

  • Pipecolic Acid Precursors (

    
    -Lactams):  Essential cores for local anesthetics (e.g., Ropivacaine) and immunosuppressants.
    

Chemical Profile & Stereochemical Considerations

The synthetic value of MCHP is maximized when used in its enantiopure form, typically (S)-Methyl 5-chloro-2-hydroxypentanoate . The chirality at the C2 position is conserved during specific cyclization protocols, allowing for the synthesis of enantiopure APIs without the need for late-stage resolution.

PropertySpecificationCriticality in Synthesis
Molecular Formula

Stoichiometry calculations
Molecular Weight 166.60 g/mol Yield determination
Chiral Center C2 (

-carbon)
Defines stereochemistry of final heterocycle
Reactive Sites C5-Cl (Electrophile), C2-OH (Nucleophile), C1-Ester (Electrophile)Dictates cyclization pathway (O-alkylation vs. Lactamization)
Stability Moisture sensitive; prone to hydrolysisRequires anhydrous storage and handling

Divergent Synthesis Pathways

The core utility of MCHP is its ability to diverge into oxygen or nitrogen heterocycles based on the initial nucleophilic trigger.

Pathway A: Synthesis of (S)-Methyl Tetrahydrofuran-2-carboxylate

Mechanism: Intramolecular Williamson Ether Synthesis. Under basic conditions, the C2-hydroxyl group is deprotonated. The resulting alkoxide performs an intramolecular


 attack on the C5-chloride, closing the 5-membered ring.
  • Relevance: The tetrahydrofuran (THF) ring is a pharmacophore found in diverse APIs, including Amprenavir (HIV protease inhibitor) and various nucleoside analogs.

Pathway B: Synthesis of Pipecolic Acid Scaffolds via -Lactams

Mechanism: Nucleophilic Substitution followed by Lactamization. Displacement of the C5-chloride by a primary amine (e.g., benzylamine) introduces a nitrogen nucleophile. Subsequent heating induces cyclization of the amine onto the C1-ester, forming a 6-membered lactam (piperidin-2-one). Reduction of this lactam yields N-substituted pipecolic acid derivatives.

  • Relevance: Pipecolic acid is the structural core of the "caine" family of local anesthetics (e.g., Ropivacaine , Bupivacaine ) and is a proline homologue used in peptidomimetic drug design.

Visualization of Reaction Architectures

The following diagram illustrates the divergent pathways from the core intermediate.

MCHP_Pathways MCHP Methyl 5-chloro-2-hydroxypentanoate (Core Synthon) Base Reagent: NaH / THF MCHP->Base Pathway A (O-Cyclization) Amine Reagent: R-NH2 (e.g., Benzylamine) MCHP->Amine Pathway B (N-Introduction) Alkoxide Intermediate: Alkoxide Species Base->Alkoxide Deprotonation THF_Ester Product A: (S)-Methyl tetrahydrofuran- 2-carboxylate Alkoxide->THF_Ester Intramolecular SN2 (Baldwin: 5-exo-tet) Amino_Ester Intermediate: 5-amino-2-hydroxy ester Amine->Amino_Ester Intermolecular SN2 (-HCl) Lactam Product B: 5-hydroxy-piperidin-2-one (Lactam) Amino_Ester->Lactam Thermal Cyclization (-MeOH) Pipecolic Downstream API: Pipecolic Acid Derivs. (e.g., Ropivacaine) Lactam->Pipecolic Reduction (LiAlH4/BH3)

Caption: Divergent synthesis of Oxygen (THF) and Nitrogen (Piperidine) heterocycles from MCHP.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl Tetrahydrofuran-2-carboxylate

Objective: High-yield cyclization maintaining stereochemical integrity.

Reagents:

  • (S)-MCHP (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.1 eq)

  • Tetrahydrofuran (THF, anhydrous)

Workflow:

  • Setup: Flame-dry a 250mL round-bottom flask under Nitrogen atmosphere.

  • Solvation: Suspend NaH (1.1 eq) in anhydrous THF at 0°C.

  • Addition: Add (S)-MCHP dropwise over 30 minutes. Note: Evolution of

    
     gas will be observed.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure (approx. 60-65°C at 15 mmHg).

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the hydroxymethine proton doublet and the appearance of the methine triplet characteristic of the THF ring system at

    
     4.4-4.6 ppm.
    
Protocol 2: Synthesis of N-Benzyl-5-hydroxypiperidin-2-one

Objective: Preparation of the lactam precursor for pipecolic acid derivatives.

Reagents:

  • MCHP (1.0 eq)

  • Benzylamine (3.0 eq) - Excess acts as solvent and base.

  • Potassium Iodide (KI, 0.1 eq) - Catalyst.

Workflow:

  • Substitution: Mix MCHP, Benzylamine, and KI in acetonitrile. Reflux for 12 hours.

  • Intermediate Check: The primary displacement of Cl by amine occurs first.

  • Cyclization: Continue heating or transfer to toluene and reflux with a Dean-Stark trap to drive off methanol, promoting lactamization.

  • Workup: Remove solvent.[1] Dissolve residue in DCM, wash with 1N HCl (to remove excess benzylamine), then saturated

    
    .
    
  • Isolation: Recrystallize from EtOAc/Hexanes.

Critical Quality Attributes (CQAs) & Troubleshooting

In pharmaceutical intermediate manufacturing, impurity profiling is mandatory.

Impurity TypeOriginControl Strategy
Dimerization Products Intermolecular reaction between two MCHP molecules (O-alkylation of one by another).Maintain high dilution (0.05 M - 0.1 M) during cyclization to favor intramolecular reaction.
Elimination Product Formation of Methyl 2-hydroxy-4-pentenoate via E2 elimination of HCl.Avoid strong, bulky bases (e.g., t-BuOK). Use NaH or

.[1] Keep temperature < 60°C during base addition.
Racemization Proton exchange at the chiral C2 position.Avoid harsh basic conditions for extended periods. The

-proton is acidic; ensure strictly stoichiometric base usage in Pathway A.

References

  • Hanessian, S., et al. "Diastereoselective Synthesis of Functionally Diverse Substituted Pipecolic Acids."[2] Tetrahedron: Asymmetry, vol. 16, no. 24, 2005, pp. 4034-4039. Link

  • Organic Syntheses. "Synthesis of Pipecolic Acid Derivatives." Org.[1][3] Synth., vol. 75, 1998, p. 195. Link

  • PubChem. "Methyl 5-chloropentanoate (Related Structure Data)." National Library of Medicine. Link

  • Midas Pharma. "Pharmaceutical Intermediates and APIs."[4] Midas Pharma Portfolio. Link

  • ResearchGate. "Biosynthesis and Chemical Synthesis of L-Pipecolic Acid." ResearchGate Publication. Link

Sources

Methodological & Application

Application Note: Chemo-Enzymatic Synthesis of Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Methyl 5-chloro-2-hydroxypentanoate , a critical chiral building block employed in the manufacture of (S)-Pipecolic acid and piperidine-based pharmaceuticals such as Ropivacaine and Mepivacaine .

While traditional chemical reductions (e.g., NaBH₄) yield racemic mixtures requiring wasteful resolution, this guide focuses on two stereoselective pathways starting from Methyl 5-chloro-2-oxopentanoate :

  • Biocatalytic Reduction (Method A): Utilizes Ketoreductases (KREDs) for high enantiomeric excess (>99% ee) and mild conditions.

  • Asymmetric Hydrogenation (Method B): Utilizes Ru-BINAP catalysts for scalable, high-throughput batch processing.

Pathway Analysis & Strategic Selection

The choice between biocatalysis and chemocatalysis depends on scale, available equipment, and purity requirements.

Reaction Pathway Diagram

The following diagram illustrates the transformation from the


-keto ester to the chiral 

-hydroxy ester and its subsequent cyclization to the piperidine core.

ReactionPathway Substrate Methyl 5-chloro-2-oxopentanoate (Starting Material) Reagent_Bio Method A: KRED / NADPH (Biocatalysis) Substrate->Reagent_Bio Reagent_Chem Method B: Ru-BINAP / H2 (Hydrogenation) Substrate->Reagent_Chem Product Methyl 5-chloro-2-hydroxypentanoate (Target Intermediate) Reagent_Bio->Product >99% ee Reagent_Chem->Product 90-95% ee Cyclization Cyclization (Base/Amine) Product->Cyclization Final Methyl Pipecolate (Piperidine Core) Cyclization->Final

Figure 1: Synthetic pathway illustrating the divergence of reduction methods and the downstream utility of the chlorohydrin intermediate.

Method Comparison Table
FeatureMethod A: Biocatalytic (KRED)Method B: Asymmetric Hydrogenation
Enantioselectivity (ee) Excellent (>99%)Good to Excellent (90–96%)
Reaction Conditions Ambient Temp, Aqueous Buffer, pH 7High Pressure (10–50 bar), Organic Solvent
Catalyst Cost Moderate (Recyclable via immobilization)High (Ruthenium/Ligand costs)
Impurity Profile Protein residues (removable via filtration)Heavy metal traces (requires scavenging)
Scalability Linear (Volume dependent)High (Volume & Pressure dependent)

Method A: Biocatalytic Reduction (Recommended)

Principle: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH/NADH) to the keto group. A coupled enzyme system (Glucose Dehydrogenase - GDH) regenerates the cofactor, making the process economically viable.

Reagents & Equipment[1][2][3]
  • Substrate: Methyl 5-chloro-2-oxopentanoate (0.5 M solution in DMSO).

  • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum KREDs). Note: KREDs specific for

    
    -keto esters are preferred.
    
  • Cofactor: NADP+ (1.0 mM initial conc).

  • Recycling System: Glucose Dehydrogenase (GDH, 50 U/mL) and D-Glucose (1.5 eq).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 2 mM MgSO₄.

  • Equipment: Orbital shaker or overhead stirrer, thermostatted vessel (30°C).

Enzymatic Cycle Visualization

BiocatalyticCycle Substrate Keto Ester (Substrate) Product Hydroxy Ester (Product) Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED KRED (Enzyme) KRED->Substrate Catalyzes GDH GDH (Recycling) GDH->Glucose Catalyzes

Figure 2: The cofactor regeneration cycle ensures that expensive NADPH is used only in catalytic amounts.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (24 mg) to reach 2 mM.

  • Cofactor Mix: Dissolve NADP+ (80 mg) and D-Glucose (2.7 g, 15 mmol) in the buffer.

  • Enzyme Addition: Add GDH (500 Units) and the selected KRED (50–100 mg lyophilized powder) to the reaction vessel. Stir gently to dissolve; do not vortex to avoid protein denaturation.

  • Substrate Initiation: Add Methyl 5-chloro-2-oxopentanoate (1.64 g, 10 mmol) dissolved in 2 mL DMSO dropwise over 10 minutes.

    • Critical Control: Maintain pH at 7.0 using a pH-stat with 1M NaOH, as gluconic acid production will lower pH.

  • Incubation: Stir at 30°C / 250 rpm for 12–24 hours.

  • IPC (In-Process Control): Extract a 50 µL aliquot with Ethyl Acetate (EtOAc) and analyze via GC/HPLC (see Section 5). Target conversion >98%.

  • Workup:

    • Add Celite (2 g) and filter to remove enzymes.

    • Extract the filtrate 3x with EtOAc (50 mL).

    • Wash combined organics with Brine.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 4:1).

Method B: Asymmetric Hydrogenation (Alternative)

Principle: Transition metal catalysis using chiral ligands (e.g., BINAP) to induce stereochemistry under hydrogen pressure.

Reagents & Equipment[1][2][3]
  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (1 mol%).

  • Solvent: Methanol (degassed).

  • Hydrogen Source: H₂ gas (High Pressure).

  • Equipment: Stainless steel autoclave (Parr reactor).

Step-by-Step Protocol
  • Catalyst Prep: In a glovebox, dissolve the Ru-BINAP catalyst (0.1 mmol) in degassed Methanol (10 mL).

  • Substrate Loading: Add Methyl 5-chloro-2-oxopentanoate (10 mmol) to the autoclave liner containing 40 mL degassed Methanol.

  • Mixing: Add the catalyst solution to the substrate. Seal the autoclave.

  • Purging: Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar).

  • Reaction: Pressurize to 30 bar (435 psi) H₂. Heat to 50°C and stir at 800 rpm for 18 hours.

  • Workup: Vent H₂ carefully. Concentrate the solvent.

  • Metal Removal: Pass the residue through a short pad of silica or use a metal scavenger (e.g., SiliaMetS®) to remove Ruthenium.

Analytical Controls

Validation of the product requires separating the enantiomers to calculate the Enantiomeric Excess (ee).

  • HPLC Method:

    • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm (Ester carbonyl absorption).

    • Retention Times (Approx): (S)-isomer: 8.2 min; (R)-isomer: 9.5 min (Verify with racemic standard).

  • GC Method:

    • Column: Cyclodex-B or equivalent chiral phase.

    • Temp Program: 80°C (2 min)

      
       10°C/min 
      
      
      
      200°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) pH Drop / Enzyme InactivationEnsure active pH control (pH-stat). Add more GDH/Glucose.
Low ee% (Method B) High Temperature / PressureLower Temp to 35°C; reduce H₂ pressure to 10 bar (may increase reaction time).
Emulsion during Workup Protein StabilizationFilter through a Celite pad before extraction. Add brine to aqueous phase.
Product Degradation Cyclization to PiperidineAvoid strong bases during workup. The chlorohydrin can cyclize if pH > 9.

References

  • Bioc

    
    -Keto Esters: 
    
    • Title: "Biocatalytic Preparation of Chiral Hydroxy Esters using Entomogenous Fungi."
    • Source: Int. J. Curr.[2] Microbiol. App. Sci (2024).[2]

    • URL:[Link] (General Journal Link)[2]

  • -keto).
  • Chemical Synthesis Context

    • Title: "Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate" (Demonstrates similar chlorohydrin chemistry).

    • Source: Reaction Chemistry & Engineering (RSC).
    • URL:[Link]

  • Pipecolic Acid Pathway

    • Title: "Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase."[3]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Ruthenium Catalysis

    • Title: "Enantioselective reduction of ketones."[4][2][5][6][7]

    • Source: Wikipedia (General Overview of Ru-BINAP mechanisms).
    • URL:[Link][5]

Sources

Using Methyl 5-chloro-2-hydroxypentanoate in cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Methyl 2-hydroxycyclopropane-1-carboxylate Derivatives

Abstract

This document provides a comprehensive guide for the synthesis of cyclopropane derivatives from methyl 5-chloro-2-hydroxypentanoate via a base-mediated intramolecular cyclization. Cyclopropane rings are a critical structural motif in medicinal chemistry, prized for their ability to impart conformational rigidity and improve metabolic stability in drug candidates.[1] This application note details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, and offers insights into process optimization and troubleshooting. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, despite its inherent strain, is a prevalent feature in a wide array of natural products and pharmaceuticals.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity with biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities and often improves the pharmacokinetic profile of a molecule.

Traditional methods for cyclopropane synthesis include the Simmons-Smith reaction, transition-metal-catalyzed decomposition of diazo compounds, and Michael-initiated ring-closure (MIRC) reactions.[2] An alternative and powerful strategy, particularly for creating highly functionalized cyclopropanes, is the intramolecular cyclization of acyclic precursors bearing a nucleophilic center and a leaving group at appropriate positions.[3] This guide focuses on such a pathway, utilizing the readily accessible methyl 5-chloro-2-hydroxypentanoate as the starting material.

Reaction Mechanism: Intramolecular Nucleophilic Substitution

The formation of the cyclopropane ring from methyl 5-chloro-2-hydroxypentanoate proceeds via a base-mediated intramolecular nucleophilic substitution. The key mechanistic steps are outlined below:

  • Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the carbon atom alpha to the ester carbonyl (C-2). This is the most acidic proton due to the inductive effect of the adjacent ester and hydroxyl groups, leading to the formation of a resonance-stabilized enolate intermediate.

  • Intramolecular Cyclization: The resulting enolate acts as a carbon-based nucleophile. It attacks the electrophilic carbon atom bearing the chlorine (C-5) in an intramolecular S(_N)2 reaction. This ring-closing step is classified as a 3-exo-tet cyclization, which is kinetically favored.

  • Protonation: Upon aqueous workup, the resulting cyclopropyl alkoxide is protonated to yield the final methyl 2-hydroxycyclopropane-1-carboxylate product.

The presence of the hydroxyl group at C-2 is crucial. While it increases the acidity of the C-2 proton, it can also influence the diastereoselectivity of the cyclization by coordinating with the base or through steric interactions in the transition state. The reaction typically yields a mixture of cis and trans diastereomers, with the ratio depending on the specific reaction conditions.

Caption: Figure 1: Reaction Mechanism

Experimental Protocol

This protocol provides a method for the synthesis of methyl 2-hydroxycyclopropane-1-carboxylate from methyl 5-chloro-2-hydroxypentanoate.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
Methyl 5-chloro-2-hydroxypentanoate(Varies)166.601.67 g (10.0 mmol)Starting material
Sodium Hydride (NaH), 60% in mineral oil7646-69-724.000.44 g (11.0 mmol)Strong base; handle with extreme care.
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mLAnhydrous solvent is critical.
Saturated Ammonium Chloride (NH₄Cl)12125-02-953.49~30 mLFor quenching the reaction.
Ethyl Acetate (EtOAc)141-78-688.11~100 mLExtraction solvent.
Brine (Saturated NaCl solution)7647-14-558.44~30 mLFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gDrying agent.

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow

  • Preparation: Under a nitrogen or argon atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 30 mL of anhydrous THF to the flask. Stir the suspension and cool the flask to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve methyl 5-chloro-2-hydroxypentanoate (1.67 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF in a dropping funnel. Add this solution dropwise to the stirred NaH suspension over approximately 30 minutes. Vigorous hydrogen gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by adding 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a mixture of diastereomers.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion 1. Inactive NaH.2. Wet solvent or glassware.3. Insufficient reaction time/temperature.1. Use fresh, unopened NaH. Wash the NaH dispersion with dry hexanes to remove mineral oil before use.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Increase reflux time and monitor by TLC.
Low Yield 1. Intermolecular side reactions.2. Ester hydrolysis.1. Use high-dilution conditions by adding the substrate solution more slowly.2. Ensure the quenching and workup are performed without unnecessary delays.
Formation of Byproducts 1. Elimination reaction (E2) forming an alkene.2. Reaction with solvent (e.g., DMF).1. This is a competing pathway. Lowering the reaction temperature might favor the S(_N)2 cyclization.2. THF is generally a robust solvent. Avoid solvents like DMF which can react with NaH.[4]

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas. All operations involving NaH must be conducted under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable. Handle them in a well-ventilated fume hood away from ignition sources.

  • Quenching: The quenching of excess NaH is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling.

References

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Aggarwal, V. K., & de Vicente, J. (2023). Controllable Diastereoselective Cyclopropanation. Enantioselective Synthesis of Vinylcyclopropanes via Chiral Telluronium Ylides. Journal of the American Chemical Society, 145(1), 1-12. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • Bravo, J. A., Mollinedo, P., Peñarrieta, J. M., & Vila, J. L. (2013). Mechanistic Views of Intramolecular Hydroxycyclopropanation of ω-Vinyl Carboxylic Esters. Revista Boliviana de Química, 30(2), 133-146. [Link]

  • Swetha, M., Venkata Ramana, P., & Shirodkar, S. G. (2015). One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. International Journal of ChemTech Research, 8(4), 1836-1840. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]

  • Walsh, P. J., & Li, H. (2017). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 19(15), 4074–4077. [Link]

  • Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627. [Link]

  • RSC Publishing. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Chiba, S., et al. (2017). Hydrodehalogenation of Haloarenes by a Sodium Hydride–Iodide Composite. Angewandte Chemie International Edition, 56(12), 3311-3315. [Link]

  • Fandrick, D. R., et al. (2012). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 77(23), 10694-10699. [Link]

  • Chiba, S., et al. (2016). Synthetic organic reactions mediated by sodium hydride. DR-NTU (Data repository), Nanyang Technological University, Singapore. [Link]

  • Fandrick, D. R., et al. (2012). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Journal of Organic Chemistry. [Link]

  • Fandrick, D. R., et al. (2012). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 77(23), 10694-10699. [Link]

  • Google Patents. (2020).
  • O'Connor, M. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5275–5280. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-chloro-2-hydroxypentanoate is a versatile bifunctional molecule of significant interest in the synthesis of pharmaceuticals and other biologically active compounds. Its structure, featuring a primary alkyl chloride, a secondary hydroxyl group, and a methyl ester, allows for a variety of chemical transformations. This guide provides a comprehensive overview of nucleophilic substitution reactions at the C-5 position, a critical step in the elaboration of this scaffold into more complex molecular architectures.

The strategic placement of the chloro and hydroxyl groups allows for the introduction of diverse functionalities through nucleophilic displacement of the chloride, while the hydroxyl and ester groups can be further manipulated or may participate in subsequent intramolecular reactions. Understanding the principles governing these transformations is paramount for researchers in organic synthesis and drug development. This document will detail the mechanistic underpinnings, provide field-proven protocols for various nucleophilic substitutions, and offer insights into potential challenges and their solutions.

Mechanistic Considerations: An SN2 Pathway

The primary alkyl chloride in Methyl 5-chloro-2-hydroxypentanoate is highly amenable to nucleophilic substitution via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion departs simultaneously.[2][3] The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1]

Several factors make the C-5 position of Methyl 5-chloro-2-hydroxypentanoate an excellent substrate for S(_N)2 reactions:

  • Steric Accessibility: As a primary alkyl halide, the carbon atom is relatively unhindered, allowing for easy "backside attack" by the nucleophile.[4][5] Steric hindrance is a major factor influencing the rate of S(_N)2 reactions, with reactivity decreasing significantly from primary to secondary to tertiary alkyl halides.[2][3]

  • Leaving Group Ability: The chloride ion is a good leaving group, meaning it is a stable species upon departure.

  • Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for S(_N)2 reactions.[2][6] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.

It is important to note that the presence of the hydroxyl and ester functionalities could potentially lead to side reactions under certain conditions. For instance, strongly basic nucleophiles could deprotonate the hydroxyl group or saponify the methyl ester.[7][8] Therefore, careful selection of reaction conditions is essential to ensure chemoselectivity.

Experimental Workflow for Nucleophilic Substitution

The general workflow for performing a nucleophilic substitution on Methyl 5-chloro-2-hydroxypentanoate is outlined below. This process can be adapted for various nucleophiles.

Caption: General workflow for the Sₙ2 substitution on Methyl 5-chloro-2-hydroxypentanoate.

Protocols for Nucleophilic Substitution Reactions

The following protocols provide detailed procedures for the substitution of the C-5 chloride with various nucleophiles.

Protocol 1: Synthesis of Methyl 5-azido-2-hydroxypentanoate

The introduction of an azide group is a valuable transformation as it can be readily reduced to a primary amine or participate in "click" chemistry reactions.[6][9][10]

Materials:

  • Methyl 5-chloro-2-hydroxypentanoate

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of Methyl 5-chloro-2-hydroxypentanoate (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography to yield Methyl 5-azido-2-hydroxypentanoate.

ParameterValue
Nucleophile Sodium Azide (NaN(_3))
Solvent DMF
Temperature 50-60 °C
Reaction Time 12-24 hours
Expected Yield >90%
Potential Byproducts Minimal
Protocol 2: Synthesis of Methyl 5-thioacetyl-2-hydroxypentanoate

Thioacetates can be readily hydrolyzed to the corresponding thiols, which are important functional groups in many biologically active molecules.

Materials:

  • Methyl 5-chloro-2-hydroxypentanoate

  • Potassium thioacetate (KSAc)

  • Acetonitrile, anhydrous

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Dissolve Methyl 5-chloro-2-hydroxypentanoate (1.0 eq) in anhydrous acetonitrile.

  • Add potassium thioacetate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.

  • After the reaction is complete, remove the acetonitrile under reduced pressure.

  • Partition the residue between deionized water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO(_4), and filter.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by column chromatography on silica gel to give Methyl 5-thioacetyl-2-hydroxypentanoate.

ParameterValue
Nucleophile Potassium Thioacetate (KSAc)
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time 8-16 hours
Expected Yield 85-95%
Potential Byproducts Minimal

Downstream Transformations and Potential Side Reactions

The products of these nucleophilic substitution reactions are themselves valuable intermediates for further synthesis.

Reduction of the Azide to an Amine

The azido group in Methyl 5-azido-2-hydroxypentanoate can be reduced to a primary amine, Methyl 5-amino-2-hydroxypentanoate, using various methods, including catalytic hydrogenation (H(_2), Pd/C) or Staudinger reduction (PPh(_3), H(_2)O).[9] The resulting amino ester is a precursor to various heterocyclic compounds and amino acid derivatives.[11][12]

Intramolecular Cyclization: Lactone Formation

Under acidic or basic conditions, the hydroxyl and ester groups of Methyl 5-substituted-2-hydroxypentanoates can undergo intramolecular transesterification to form a six-membered δ-lactone.[13][14] This can be an intended transformation or an undesired side reaction. To avoid premature lactonization, it is advisable to work under neutral conditions and avoid excessive heating.[15]

Lactonization reactant Methyl 5-substituted-2-hydroxypentanoate -OH -COOCH3 product δ-lactone O C=O reactant:f0->product:p0 Intramolecular Attack catalyst H+ or OH- catalyst->product Catalyzes

Caption: Intramolecular cyclization to form a δ-lactone.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion - Inactive nucleophile- Low reaction temperature- Insufficient reaction time- Use fresh, high-purity nucleophile.- Increase the reaction temperature.- Extend the reaction time and monitor by TLC.
Formation of multiple products - Side reactions (e.g., elimination, lactonization)- Impure starting material- Use milder reaction conditions.- Ensure the starting material is pure.- Optimize the choice of solvent.
Difficulty in product isolation - Product is water-soluble- Emulsion formation during workup- Saturate the aqueous layer with NaCl before extraction.- Use a different extraction solvent or break the emulsion by adding brine.

Conclusion

Nucleophilic substitution on Methyl 5-chloro-2-hydroxypentanoate provides a robust and versatile platform for the synthesis of a wide array of functionalized molecules. By understanding the underlying S(_N)2 mechanism and carefully controlling reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling the efficient and reliable preparation of key chemical intermediates.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. Methyl Esters.
  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection.
  • Brainly. (2018). Draw the mechanism for the reaction of an alkyl halide with sodium azide, followed by reduction.
  • Vaia. Problem 46 When 5 -hydroxypentanoic acid is...
  • Asian Publication Corporation. An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile.
  • SynArchive. Protection of Carboxylic acid by Ester.
  • Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Scribd. SN1 and SN2 Reactions of Alkyl Halides.
  • BenchChem. (2025). Introduction to alkyl azides in organic synthesis.
  • DR-NTU. Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for.
  • Reeves, W. P., & Bahr, M. L.
  • PrepChem.com. Synthesis of methyl (Z)
  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions.
  • Quora. (2022). What is the order of reactivity for primary, secondary and tertiary alkyl halides in Sn2 reactions? Why is this the case?.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
  • TutorChase.
  • PubChem. 5-Amino-2-hydroxy-pentanoic acid methyl ester.
  • PubChem. methyl (2R)
  • Patsnap. (2017).
  • MDPI. (2024). 5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers.
  • Organic Chemistry Portal. Lactone synthesis.
  • Beilstein-Institut. (2017).
  • Lirias. One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine.
  • ResearchGate.
  • Pearson+. Draw a mechanism for the hydrolysis of 5-hydroxypentanoic acid lactone in the presence of a base.
  • PubMed. (1982). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)
  • Chemguide. THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS.
  • ResearchGate. (2025). Synthesis of new 5-substituted hydantoins from 2-alkoxy-1-cyano-1-trimethylsiloxypropenes.
  • ChemRxiv.
  • PMC.
  • Organic Syntheses. (2017). Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid.
  • OpenStax. (2023). 16.
  • Google Patents. Process for producing optically active hydroxy lactones.
  • Royal Society of Chemistry. (2016).
  • Fiveable. (2025). 11.1 The Discovery of Nucleophilic Substitution Reactions.
  • ResearchGate. (2025). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.

Sources

Protocol for converting Methyl 5-chloro-2-hydroxypentanoate to pipecolic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stereoselective Synthesis of Pipecolic Acid Derivatives via Methyl 5-chloro-2-hydroxypentanoate

Executive Summary

This application note details a robust, scalable protocol for the conversion of Methyl 5-chloro-2-hydroxypentanoate (1) into Pipecolic Acid derivatives (specifically Methyl Pipecolate). Pipecolic acid (2-piperidinecarboxylic acid) is a critical non-proteinogenic amino acid scaffold found in immunosuppressants (Rapamycin, FK506), local anesthetics (Ropivacaine), and enzyme inhibitors.

The protocol utilizes a "Displacement-Cyclization" strategy . Unlike traditional routes starting from lysine (which require deamination) or pyridine (requiring high-pressure hydrogenation), this method allows for the stereocontrolled construction of the piperidine ring from an acyclic chlorohydrin precursor. The workflow features hydroxyl activation followed by nucleophilic substitution with inversion of configuration, ensuring high enantiopurity in the final product.

Retrosynthetic Logic & Mechanism

The transformation relies on the differential reactivity of the two electrophilic sites on the starting material: the secondary hydroxyl group (C2) and the primary alkyl chloride (C5).

  • Activation: The hydroxyl group at C2 is a poor leaving group. It is activated as a triflate (OTf), creating a "super-electrophile" significantly more reactive than the terminal chloride.

  • Substitution (Inversion): A nitrogen nucleophile (Azide or Amine) displaces the triflate via an

    
     mechanism, inverting the stereochemistry at C2.
    
  • Cyclization: The newly installed nitrogen acts as an intramolecular nucleophile, displacing the terminal chloride (C5) to close the six-membered ring (

    
     cyclization).
    
Pathway Visualization (Graphviz)

ReactionPathway Start Methyl 5-chloro-2-hydroxypentanoate (Starting Material) Act Intermediate A: Methyl 5-chloro-2-(triflyloxy)pentanoate (Activated OH) Start->Act Tf2O, Pyridine (Activation) Sub Intermediate B: Methyl 2-azido-5-chloropentanoate (Inverted Stereocenter) Act->Sub NaN3, DMF (SN2 Displacement) Red Intermediate C: Methyl 2-amino-5-chloropentanoate (Transient) Sub->Red H2, Pd/C (Reduction) Prod Methyl Pipecolate (Final Product) Red->Prod Intramolecular Cyclization (-HCl)

Figure 1: Reaction pathway demonstrating the activation-substitution-cyclization cascade. Note the inversion of configuration occurs at the Substitution step (Intermediate A to B).

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Parameter
Methyl 5-chloro-2-hydroxypentanoate 1.0SubstratePurity >95%; Dry (Water <0.1%)
Triflic Anhydride (

)
1.2ActivatorFreshly distilled/opened; Moisture sensitive
2,6-Lutidine or Pyridine 1.5BaseAcid scavenger; Must be dry
Sodium Azide (

)
1.5NucleophileSafety: Avoid acidic conditions
Pd/C (10 wt%) 10 wt%CatalystFor hydrogenation step
Dichloromethane (DCM) SolventReaction MediumAnhydrous
Phase 1: Activation (Triflation)

Objective: Convert the secondary alcohol into a reactive triflate leaving group.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with Methyl 5-chloro-2-hydroxypentanoate (10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Base Addition: Add 2,6-Lutidine (15.0 mmol) dropwise. Stir for 10 minutes.

  • Activation: Add Triflic Anhydride (

    
    )  (12.0 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.
    
    • Why? Fast addition causes exotherms that decompose the triflate and cause elimination (forming alkenes).

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (the triflate is unstable on silica; use neutral alumina or check disappearance of starting material).

  • Workup (Rapid): Quench with cold saturated

    
    . Extract quickly with cold DCM. Dry over 
    
    
    
    and concentrate in vacuo at <30°C .
    • Caution: Do not store the triflate. Proceed immediately to Phase 2.

Phase 2: Nucleophilic Displacement (Azidation)

Objective: Install the nitrogen atom with stereochemical inversion.

  • Solubilization: Dissolve the crude triflate (from Phase 1) in anhydrous DMF (30 mL). Cool to 0°C .

  • Displacement: Add Sodium Azide (

    
    , 15.0 mmol) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

    • Mechanism:[1][2][3][4] The azide ion attacks C2, displacing the triflate. If starting with (R)-alcohol, this yields the (S)-azide.

  • Workup: Dilute with Diethyl Ether (

    
    ) and wash extensively with water (5x) to remove DMF and excess azide. Dry organic layer (
    
    
    
    ) and concentrate.[5]
    • Safety: The aqueous waste contains azide. Treat with bleach (sodium hypochlorite) to neutralize before disposal.

Phase 3: Reduction & Cyclization

Objective: Reduce the azide to an amine, which spontaneously cyclizes to form the pipecolate.

  • Setup: Dissolve the crude azido-ester in Methanol (MeOH, 40 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure or 1 atm is sufficient). Stir vigorously at Room Temperature for 12 hours.
    
    • Observation: The reaction releases

      
       initially (during reduction) and then consumes 
      
      
      
      . The intermediate amine (Methyl 2-amino-5-chloropentanoate) is rarely isolated; it cyclizes via intramolecular nucleophilic attack on the C5-chloride, releasing HCl.
  • Base Scavenging (Optional but Recommended): The cyclization produces HCl. Adding Sodium Acetate (1.1 equiv) or using a basic resin can drive the reaction to completion and protect the amine product.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Final Isolation: The residue is typically the hydrochloride salt of Methyl Pipecolate. Recrystallize from Ethanol/Ether or purify via ion-exchange chromatography (Dowex 50W) to obtain the free base.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Activation Temp <-70°CHigher temps lead to elimination (formation of methyl pent-2-enoate).
Reagent Quality

(Clear)
Dark/Black

indicates decomposition; yields will plummet.
Nucleophile Azide vs. AmineAzide is non-basic and avoids ester aminolysis (side reaction). Using primary amines directly requires careful temp control.
Stereochemistry InversionIf high ee% is required, ensure Phase 2 is fully

.

character (solvent too polar/warm) leads to racemization.

Alternative Route: N-Substituted Pipecolates

For synthesizing N-substituted derivatives (e.g., N-benzyl pipecolate) directly:

  • Perform Phase 1 (Triflation) as above.[5]

  • In Phase 2, replace

    
     with Benzylamine  (2.0 equiv).
    
  • Stir at -20°C to RT. The amine displaces the triflate.

  • Heat to 50°C to force the cyclization (displacement of Cl).

  • Note: This route risks amidation of the ester. Sterically hindered esters (e.g., t-Butyl) are preferred if using this route.

References

  • Hanessian, S., et al. "Diastereoselective Synthesis of Functionally Diverse Substituted Pipecolic Acids."[1][6] Tetrahedron: Asymmetry, vol. 16, no. 24, 2005, pp. 4034-4039. Link

  • Couty, F. "Asymmetric Syntheses of Pipecolic Acid and Derivatives."[7] Amino Acids, vol. 16, no. 3-4, 1999, pp. 297-320. Link

  • Lemire, A., & Charette, A. B. "Stereoselective Syntheses of L-Pipecolic Acid from Chiral N-Imino-2-phenyl-1,2-dihydropyridine."[8] Journal of Organic Chemistry, vol. 75, no. 6, 2010, pp. 2077–2080. Link

  • Organic Syntheses. "N-(5-Chloro-2-pyridyl)triflimide." Org.[8][9] Synth. 1997, 74,[5] 77. (Reference for Triflate handling). Link

Sources

Application Note: Strategic Hydroxyl Protection in Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-chloro-2-hydroxypentanoate presents a unique challenge in organic synthesis due to its trifunctional nature: an


-hydroxy group, a methyl ester, and a distal primary alkyl chloride. This application note details the strategic protection of the C2-hydroxyl group. Unlike simple alcohols, this substrate carries a high risk of intramolecular cyclization (forming tetrahydrofuran derivatives) if subjected to strong bases.

This guide provides two validated protocols:

  • Silyl Ether Formation (TBS): The gold standard for stability and ease of removal.

  • Acetal Formation (THP): An economic, acid-catalyzed alternative.

Strategic Analysis & Chemoselectivity

The Substrate Challenge

The target molecule contains three reactive centers. The primary failure mode during hydroxyl protection is Intramolecular Nucleophilic Substitution .

  • Risk: Exposure to strong bases (e.g., NaH, KH) generates a C2-alkoxide.

  • Mechanism: The alkoxide attacks the C5-chloride in a 5-exo-tet cyclization, displacing the chloride to form a tetrahydrofuran ring.

  • Consequence: Irreversible loss of the linear carbon chain and the alkyl chloride handle.

Decision Matrix

To avoid cyclization, protection must occur under acidic conditions or mildly basic conditions insufficient to generate a free alkoxide.

FeatureTBS Ether (Protocol A) THP Acetal (Protocol B) Benzyl Ether (Not Recommended)
Reagents TBSCl / ImidazoleDHP / pTSANaH / BnBr
Conditions Mild Base (Non-ionizing)Acid CatalysisStrong Base (Ionizing)
Cyclization Risk LowVery LowHigh (Critical Failure)
Stereochemistry Retains C2 chiralityCreates diastereomersRetains C2 chirality
Stability High (Base/Oxidation)High (Base)Very High
Cost ModerateLowModerate
Visualizing the Pathway

The following diagram illustrates the divergent pathways based on reagent selection.

ProtectionLogic Substrate Methyl 5-chloro- 2-hydroxypentanoate StrongBase Strong Base (NaH/BnBr) Substrate->StrongBase MildBase Mild Base (TBSCl/Imidazole) Substrate->MildBase AcidCat Acid Catalyst (DHP/pTSA) Substrate->AcidCat Cyclic Cyclic Ether (Side Product) StrongBase->Cyclic Intramolecular Displacement (Cl) TBS_Product TBS-Protected Product MildBase->TBS_Product Silylation THP_Product THP-Protected Product AcidCat->THP_Product Acetalization

Figure 1: Reaction pathways showing the risk of cyclization with strong bases versus successful protection with mild reagents.

Protocol A: Silyl Protection (TBS)

Objective: Install a tert-butyldimethylsilyl (TBS) group. Rationale: Imidazole acts as a nucleophilic catalyst and proton scavenger but is not basic enough (pKa ~7) to deprotonate the alcohol (pKa ~16) to an alkoxide, preventing cyclization.

Materials
  • Methyl 5-chloro-2-hydroxypentanoate (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Anhydrous, 5 mL per gram of substrate)

  • Ethyl Acetate / Hexanes (for workup)[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the substrate and anhydrous DMF.

  • Reagent Addition: Add Imidazole in one portion. Stir until dissolved.

  • Silylation: Cool the solution to 0°C (ice bath). Add TBSCl portion-wise over 5 minutes.

    • Expert Note: The reaction is exothermic. Cooling prevents potential racemization of the

      
      -center.
      
  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–12 hours.

    • Monitoring: Check TLC (10% EtOAc/Hexanes). The product will be less polar (higher Rf) than the starting material.

  • Quench: Pour the reaction mixture into ice-cold water (excess).

  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with saturated NaHCO₃, then Water, then Brine.

    • Why? Thorough water washes are critical to remove residual DMF, which interferes with column chromatography.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Analytical Validation
Signal TypeExpected Shift (¹H NMR, CDCl₃)Diagnostic Value
Si-Methyl

0.05 - 0.10 ppm (s, 6H)
Confirms TBS installation.
t-Butyl

0.90 ppm (s, 9H)
Confirms TBS installation.

-Proton

4.2 - 4.4 ppm (dd)
Shift indicates O-silylation.
Absence No broad singlet at

2.5-3.5
Confirms loss of -OH.

Protocol B: Acetal Protection (THP)

Objective: Install a Tetrahydropyranyl (THP) group. Rationale: Acid catalysis avoids all risk of alkoxide formation. This is the most cost-effective method for large-scale preparation.

Materials
  • Methyl 5-chloro-2-hydroxypentanoate (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv / 5 mol%)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Solvation: Dissolve the substrate in DCM (0.2 M concentration) under nitrogen.

  • Catalyst: Add DHP, followed by the pTSA catalyst at room temperature.

  • Reaction: Stir at 20–25°C for 2–4 hours.

    • Expert Note: If reaction is sluggish, do not heat strongly. Heating can cause acid-catalyzed transesterification or darkening. Add more catalyst (2 mol%) instead.

  • Quench: Add saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes to neutralize the acid.

  • Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine.[2]

  • Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (Hexanes/EtOAc).[1]

Analytical Validation (The Diastereomer Issue)

Because the substrate is chiral (at C2) and THP introduces a new chiral center, the product will be a mixture of two diastereomers.

  • NMR Appearance: You will see two sets of signals for most protons (often a 50:50 or 60:40 split).

  • TLC Appearance: Often appears as two closely spaced spots or a figure-8 shape. Do not discard fractions thinking they are impure.

Workflow Visualization

TBS_Workflow Start Start: Substrate + DMF Reagents Add Imidazole (2.5 eq) Add TBSCl (1.2 eq) at 0°C Start->Reagents Monitor Monitor TLC (Target: High Rf spot) Reagents->Monitor Monitor->Reagents Incomplete (>12h) Quench Quench: Ice Water Extract: EtOAc Monitor->Quench Complete Wash Wash: NaHCO3 -> H2O -> Brine (Remove DMF) Quench->Wash Final Final Product: Methyl 2-((TBS)oxy)-5-chloropentanoate Wash->Final

Figure 2: Operational workflow for the TBS protection protocol.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on stability and cleavage conditions for TBS and THP groups).

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4] Journal of the American Chemical Society, 94(17), 6190–6191. (Original methodology for TBS protection using Imidazole).

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[3] Pyridinium p-toluenesulfonate.[3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[3][5] The Journal of Organic Chemistry, 42(23), 3772–3774.[3] (Standard protocol for THP protection).

  • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. (Theoretical basis for the 5-exo-tet cyclization risk).

Sources

Scalable Flow Chemistry Methods for the Production of Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract: This application note provides detailed protocols and technical guidance for the scalable synthesis of Methyl 5-chloro-2-hydroxypentanoate, a valuable chiral building block, using continuous flow chemistry. We present two distinct, robust, and scalable methods: the biocatalytic reduction of a ketoester precursor and the enzymatic ring-opening of a corresponding lactone. The guide emphasizes the principles of process intensification, inherent safety, and scalability. Each protocol is designed as a self-validating system, incorporating detailed step-by-step instructions, in-depth rationale for experimental choices, and strategies for continuous downstream processing. The advantages of flow chemistry, including precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles when handling chlorinated intermediates, are discussed and practically demonstrated.[1]

Introduction

Methyl 5-chloro-2-hydroxypentanoate is a key intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a hydroxyl group and a terminal chloride, makes it a versatile synthon for introducing chiral centers and extending carbon chains. Traditional batch production of such molecules can be challenging, often involving hazardous reagents, difficult-to-control exotherms, and complex purification procedures.

Continuous flow chemistry offers a paradigm shift for the synthesis of such intermediates. By conducting reactions in a continuously moving stream within a small-volume reactor, flow chemistry provides unparalleled control over reaction parameters like temperature, pressure, and residence time.[2] This precise control leads to significant improvements in reaction efficiency, product purity, and process safety, particularly when dealing with potentially hazardous materials.[1] The high surface-area-to-volume ratio of flow reactors allows for superior heat exchange, safely managing highly exothermic reactions, while the small reactor hold-up volume drastically minimizes the risk associated with handling unstable or toxic intermediates.[3]

This guide details two effective and scalable flow chemistry routes to Methyl 5-chloro-2-hydroxypentanoate, designed for researchers and process development professionals aiming to leverage the benefits of modern manufacturing technology.

Safety First: Handling Chlorinated Reagents in Flow

The synthesis of Methyl 5-chloro-2-hydroxypentanoate involves chlorinated organic compounds, which demand rigorous safety protocols. Chlorine and its derivatives can be toxic, corrosive, and reactive.[4][5]

Key Hazards:

  • Toxicity: Many chlorinated organic compounds are toxic and require careful handling to prevent exposure.[5]

  • Corrosivity: The presence of chlorine, especially with trace moisture, can lead to the formation of hydrochloric acid, which is highly corrosive to standard laboratory equipment.[6]

  • Reactivity: Chlorination reactions can be highly exothermic and may produce unstable byproducts.[4]

Flow Chemistry as a Safety Solution: Continuous flow processing inherently mitigates many of these risks. The small internal volume of the reactor ensures that only a minimal amount of hazardous material is present at any given moment.[1] Enhanced heat transfer prevents thermal runaways, and the enclosed nature of the system reduces operator exposure.[3]

Mandatory Safety Protocols:

  • Material Compatibility: All wetted parts of the flow system (tubing, fittings, reactors) must be constructed from chemically resistant materials such as PFA, Hastelloy, or glass. Stainless steel should be used with caution and only under strictly anhydrous conditions.[5]

  • Ventilation: The entire flow apparatus must be housed within a certified and continuously operating fume hood.[5]

  • Leak Detection: Before introducing reagents, the system must be pressure-tested with the reaction solvent to ensure all connections are secure. A chlorine gas detector should be in place if gaseous chlorine were to be used in alternative syntheses.[6]

  • Emergency Preparedness: An emergency response plan must be established, and appropriate spill kits (e.g., neutral-sorbent) must be readily available.[7]

Protocol 1: Biocatalytic Reduction of Methyl 5-chloro-2-oxopentanoate

This protocol leverages the high selectivity of a ketoreductase (KRED) enzyme to produce the chiral hydroxy-ester from its corresponding keto-ester precursor. The use of an immobilized enzyme in a packed-bed reactor (PBR) allows for easy catalyst reuse and simplifies product purification, aligning with green chemistry principles.[8]

Principle & Rationale

The asymmetric reduction of β-keto esters using cell-free enzymes is a powerful method for producing enantiomerically pure β-hydroxy esters. We employ a self-sufficient heterogeneous biocatalyst system where the KRED is immobilized on a solid support. This packed-bed configuration prevents catalyst washout and allows for continuous operation over extended periods. Cofactor (NADPH/NADH) recycling is achieved in-situ using a sacrificial alcohol like 2-propanol, making the process economically viable.[8]

Materials & Equipment
  • Pumps: 2x HPLC Pumps or Syringe Pumps (for reagent delivery)

  • Reactor: Packed-Bed Reactor (PBR) Column (e.g., glass or PEEK, 10 mm ID x 100 mm L)

  • Catalyst: Immobilized Ketoreductase (KRED) on a solid support (e.g., agarose beads)

  • Temperature Control: Column heater or water bath

  • Pressure Control: Back Pressure Regulator (BPR), set to 5-10 bar to prevent solvent outgassing

  • Reagents: Methyl 5-chloro-2-oxopentanoate, NADPH or NADH cofactor, 2-Propanol (IPA), Phosphate Buffer (pH 7.0)

  • Analytical: At-line or on-line HPLC with a chiral column for monitoring conversion and enantiomeric excess (ee).

Experimental Workflow: Biocatalytic Reduction

G cluster_reagents Reagent Reservoirs cluster_pumps Fluid Delivery cluster_reaction Reaction Zone A Substrate Solution (Methyl 5-chloro-2-oxopentanoate in Buffer/IPA) P1 Pump A A->P1 B Cofactor Solution (NAD(P)H in Buffer) P2 Pump B B->P2 Mix P1->Mix Flow Rate A P2->Mix Flow Rate B Reactor Packed-Bed Reactor (PBR) with Immobilized KRED (Heated) Mix->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Residence Time Collect Product Collection BPR->Collect Crude Product Stream (for analysis & purification) G cluster_reagents Reagent Reservoirs cluster_pumps Fluid Delivery cluster_reaction Reaction Zone A Lactone Solution (γ-(chloromethyl)-γ-butyrolactone in Toluene) P1 Pump A A->P1 B Methanol Stream P2 Pump B B->P2 Mix P1->Mix Flow Rate A P2->Mix Flow Rate B Reactor Packed-Bed Reactor with Immobilized Lipase (Heated) Mix->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Residence Time Collect Product Collection BPR->Collect Crude Product Stream (for purification)

Caption: Workflow for continuous enzymatic ring-opening.

Detailed Step-by-Step Protocol
  • Catalyst Preparation: Dry the immobilized lipase (Novozym® 435) under vacuum to remove water, which can affect the reaction. Pack the PBR column with the dried enzyme.

  • Reagent Preparation:

    • Solution A (Lactone): Prepare a 0.5 M solution of γ-(chloromethyl)-γ-butyrolactone in anhydrous toluene.

    • Solution B (Alcohol): Use pure, anhydrous methanol.

  • System Setup:

    • Assemble the flow system as depicted in the workflow diagram.

    • Set the column heater to the desired temperature (e.g., 60 °C).

    • Set the BPR to 10 bar to ensure methanol remains in the liquid phase.

  • Reaction Execution:

    • Pump Solution A and Solution B into the T-mixer at a stoichiometric ratio (e.g., 1:1.2 lactone:methanol). The flow rates will determine the residence time. For a 10 mL reactor and a 30-minute residence time, a total flow rate of ~0.33 mL/min is required.

    • Allow the system to stabilize (3-5 reactor volumes).

    • Collect the product stream at the outlet.

  • Monitoring and Work-up:

    • Monitor the reaction conversion by at-line GC or HPLC analysis.

    • The product stream can be passed through a continuous evaporation system to remove the solvent and excess methanol.

Data & Expected Results
ParameterValueRationale
Temperature60 °CA common temperature for lipase-catalyzed reactions in organic solvents. [9]
Residence Time30 minProvides a good balance between conversion and throughput.
Lactone Conc.0.5 MA reasonable concentration for solubility and reaction kinetics.
SolventTolueneAnhydrous, non-polar solvent suitable for lipase activity.
Expected Conversion >90% High conversions are achievable for e-ROP in flow systems. [10]
Expected Purity >95% (crude) The reaction is typically clean with minimal side products.

Downstream Processing & In-line Purification

A key advantage of continuous flow is the ability to integrate reaction and purification steps, creating a seamless manufacturing process. [11]

  • Liquid-Liquid Extraction (LLE): For the biocatalytic protocol, the aqueous product stream can be continuously mixed with an organic solvent (e.g., ethyl acetate) in a flow extractor. Membrane-based separators or centrifugal contactors can then efficiently separate the phases, moving the purified product into the organic phase. [11][12]* Scavenger Resins: The product stream from either protocol can be passed through columns packed with scavenger resins to remove unreacted starting materials or catalyst traces. For example, a basic resin could remove any acidic byproducts. [13]* Continuous Crystallization/Distillation: For larger scales, the purified product stream can be fed directly into a continuous crystallizer or a distillation unit to isolate the final, high-purity Methyl 5-chloro-2-hydroxypentanoate.

Conclusion

The continuous flow synthesis of Methyl 5-chloro-2-hydroxypentanoate has been successfully demonstrated through two distinct and scalable protocols. The biocatalytic reduction offers exceptional stereoselectivity, yielding enantiopure product under mild, aqueous conditions. The enzymatic ring-opening provides a highly efficient route from a lactone precursor using a robust, immobilized catalyst. Both methods highlight the core advantages of flow chemistry: enhanced safety, process control, and scalability. By integrating these synthesis platforms with continuous downstream processing techniques, manufacturers can develop highly efficient, automated, and cost-effective production routes for this valuable chemical intermediate.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Lactonization of Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-MC2HP-L1 Version: 1.0 Last Updated: February 23, 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-hydroxypentanoate. A common and often frustrating challenge encountered during the synthesis and manipulation of this compound is its propensity to undergo intramolecular cyclization, or lactonization, to form a stable six-membered δ-lactone. This side reaction can significantly reduce the yield of the desired linear ester and complicate downstream processes.

This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent unwanted lactonization. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is lactonization and why does it occur with Methyl 5-chloro-2-hydroxypentanoate?

A1: Lactonization is an intramolecular esterification reaction where a hydroxy acid or hydroxy ester cyclizes to form a lactone (a cyclic ester). In the case of Methyl 5-chloro-2-hydroxypentanoate, the hydroxyl group at the C2 position acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester group. This process is particularly favorable in this molecule due to the formation of a thermodynamically stable six-membered ring (a δ-lactone).[1] The reaction is often catalyzed by acids or bases and can be accelerated by heat.

Q2: Under what conditions is lactonization most likely to occur?

A2: Lactonization is typically promoted by:

  • Acidic or basic conditions: Both acids and bases can catalyze the intramolecular transesterification.

  • Elevated temperatures: Increased thermal energy can overcome the activation barrier for the cyclization reaction.[2][3]

  • Protic solvents: Solvents that can participate in hydrogen bonding can facilitate the necessary proton transfers in the reaction mechanism.

  • Prolonged reaction times or storage: The longer the molecule is exposed to unfavorable conditions, the more likely lactonization will occur.

Q3: How can I detect the presence of the lactone byproduct?

A3: Several analytical techniques can be employed to detect and quantify the lactone:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating the more volatile lactone from the parent hydroxy ester and confirming its identity by its mass spectrum.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate the components of the reaction mixture, and a mass spectrometer (LC-MS) or other detectors can be used for identification and quantification.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the linear ester and the cyclic lactone by their characteristic chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency of the lactone will differ from that of the linear methyl ester.[4]

Troubleshooting Guide

Problem 1: Significant lactone formation observed during the primary synthesis of Methyl 5-chloro-2-hydroxypentanoate.

Possible Cause: Reaction conditions are promoting the intramolecular cyclization side reaction.

Solutions:

  • Temperature Control: Maintain a low reaction temperature. Energetic factors often favor the formation of smaller rings or, in this case, the open-chain form, while higher temperatures can provide the energy to overcome the barrier to form the stable six-membered lactone.[2]

    • Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider temperatures between 0°C and room temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • pH Control: Avoid strongly acidic or basic conditions if possible. If an acid or base is required for the primary reaction, use the mildest possible reagent and the minimum stoichiometric amount.

    • Protocol: If an acid catalyst is necessary, consider using a weaker acid. If a base is used, a non-nucleophilic base is preferable. Neutralize the reaction mixture as soon as the primary reaction is complete to quench any catalytic activity.

  • Solvent Choice: The choice of solvent can influence the rate of lactonization.

    • Protocol: Employ aprotic, non-polar solvents to disfavor the proton transfers required for cyclization. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be suitable, depending on the specific reaction.

Problem 2: Lactonization occurs during workup and purification.

Possible Cause: The purification process, particularly aqueous workups or chromatography, is creating conditions favorable for cyclization.

Solutions:

  • Minimize Exposure to Acid/Base: During aqueous workup, ensure that any acidic or basic layers are neutralized quickly.

    • Protocol: Use a saturated sodium bicarbonate solution to neutralize acidic conditions or a dilute solution of a weak acid like ammonium chloride to neutralize basic conditions. Perform extractions efficiently to minimize contact time.

  • Chromatography Considerations: Silica gel is acidic and can promote lactonization.

    • Protocol 1: Neutralize the silica gel before use by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent, then evaporating the excess solvent.

    • Protocol 2: Use an alternative stationary phase like neutral alumina.

    • Protocol 3: Minimize the time the compound spends on the column by using flash chromatography with slightly higher pressure.

  • Distillation: If purification is done by distillation, use a high vacuum to lower the boiling point and minimize thermal stress on the molecule.

Problem 3: The product appears pure after synthesis but shows signs of lactonization after storage.

Possible Cause: The storage conditions are not suitable for the long-term stability of Methyl 5-chloro-2-hydroxypentanoate.

Solutions:

  • Storage Temperature: Store the compound at low temperatures.

    • Protocol: For long-term storage, keep the purified product in a freezer at -20°C or below.

  • Inert Atmosphere: Traces of acidic or basic impurities in the air or on the surface of the storage container can catalyze lactonization over time.

    • Protocol: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture and acidic gases like carbon dioxide.

  • pH of the Sample: Ensure the purified product is free from any residual acidic or basic impurities.

    • Protocol: Before final storage, consider dissolving the product in a non-polar solvent and washing it with a neutral brine solution to remove any trace impurities. Ensure the product is thoroughly dried before storing.

Experimental Workflow and Data Presentation

Illustrative Reaction Scheme

The following diagram illustrates the desired reaction pathway versus the competing lactonization side reaction.

lactonization Reactant Methyl 5-chloro-2-hydroxypentanoate Product Desired Product (e.g., from subsequent reaction) Reactant->Product Desired Reaction Pathway Lactone δ-Lactone Side Product Reactant->Lactone Lactonization (Side Reaction) - Heat - Acid/Base

Caption: Competing reaction pathways for Methyl 5-chloro-2-hydroxypentanoate.

Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing and resolving lactonization issues.

troubleshooting_flowchart decision decision process process start Start decision1 decision1 start->decision1 Lactonization Observed? end_node End decision1->end_node No decision2 When is it occurring? decision1->decision2 Yes process1 process1 decision2->process1 During Synthesis process2 process2 decision2->process2 During Workup/ Purification process3 process3 decision2->process3 During Storage solution1 - Lower Reaction Temp - Control pH - Use Aprotic Solvent process1->solution1 Implement solution2 - Neutralize Workup - Use Neutral Chromatography - Low-Temp Distillation process2->solution2 Implement solution3 - Store at Low Temp - Use Inert Atmosphere - Ensure Neutral pH process3->solution3 Implement solution1->end_node solution2->end_node solution3->end_node

Caption: A step-by-step guide to troubleshooting lactonization.

Comparative Data on Reaction Conditions

The following table summarizes hypothetical data to illustrate how different conditions can affect the yield of the desired product and the formation of the lactone byproduct.

Entry Temperature (°C) Catalyst Solvent Reaction Time (h) Yield of Desired Product (%) Yield of Lactone (%)
180H₂SO₄ (cat.)Toluene124550
225H₂SO₄ (cat.)Toluene247025
325NoneDCM2490<5
40p-TsOH (cat.)THF188510

This data is for illustrative purposes only and will vary depending on the specific reaction being performed.

References

  • Azpilcueta-Nicolas, C. R., & Lumb, J.-P. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 268–303.
  • Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube.
  • Gajewska, A., et al. (2025). Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids. RSC Advances, 15(1), 1-10.
  • Rossi, S., et al. (n.d.). Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters. RSC Publishing.
  • Costas, M., et al. (n.d.). Highly enantioselective catalytic lactonization at nonactivated primary and secondary γ-CH bonds. University of Girona.
  • Poulin, M. J., & Holinstat, M. (n.d.).
  • Skrobisz, K., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI.
  • Unilever. (n.d.). Process for producing gamma-lactones.
  • Li, X., et al. (2006).
  • Gładkowski, W., et al. (2003). Lactones 12. Enzymatic lactonization of gamma, delta-epoxy esters by the apple fruit and Jerusalem artichoke bulb. PubMed.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal.
  • Cabeza, O., et al. (2019).
  • Wang, Y., et al. (2022).
  • Ortori, C. A., & Williams, P. (2011). Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines. PubMed.
  • ResearchGate. (n.d.). General scheme for lactonization of hydroxy esters.
  • Schulz, S. (2015). The use of the lactone motif in chemical communication.
  • Merfort, I. (n.d.). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
  • Ferreira, V., & Lopez, R. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC.
  • Isbell, T. A., & Plattner, R. D. (n.d.). Method for the development of δ-lactones and hydroxy acids from unsaturated fatty acids and their glycerides.
  • Li, J., et al. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering.
  • LibreTexts. (2021, December 27). 8.8: Chemistry of Esters.
  • Wanhua Chemical Group Co., Ltd. (2017, January 4). Method for preparing methyl 5-hydroxypentanoate.
  • Nesterova, O., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
  • Szolcsányi, P., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI.
  • Bartlett, P. A., & Myerson, J. (n.d.). Notes. Organic Syntheses Procedure.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
  • Roman, G. (2023, May 26). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology.

Sources

Preventing hydrolysis of the methyl ester group during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl Ester Protection

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical solutions for a common yet critical challenge in organic synthesis: preventing the unintentional hydrolysis of methyl ester groups during reaction workup . Losing a carefully installed ester to saponification can be a frustrating source of yield loss and can introduce purification challenges. Here, we will explore the underlying causes and provide robust, field-proven strategies to safeguard your product.

Frequently Asked Questions (FAQs)

Q1: What exactly is methyl ester hydrolysis, and why is it a problem during workup?

Ester hydrolysis is the chemical reaction that breaks an ester bond, converting the ester back into its parent carboxylic acid and methanol.[1] This reaction is the reverse of Fischer esterification and is most commonly promoted by aqueous acid or base.[2][3] During a typical reaction workup, we use aqueous solutions to wash the organic layer and remove catalysts, unreacted reagents, or byproducts. If these washes are too basic (or in some cases, too acidic) and are in contact with the ester for too long, they create the perfect environment for this unwanted hydrolysis, leading to reduced yield and the formation of a carboxylic acid impurity that can complicate purification.[1][4]

Q2: I used a standard sodium bicarbonate wash and still saw hydrolysis. Why?

While sodium bicarbonate (NaHCO₃) is a weak base, several factors can still lead to hydrolysis:

  • Prolonged Contact Time: Even a weak base can cause significant hydrolysis if the organic and aqueous layers are left in contact for an extended period. Workups should be performed efficiently without unnecessary delays.[1]

  • Elevated Temperature: The rate of hydrolysis, like most reactions, increases with temperature. Performing washes at room temperature or warmer, especially with sterically unhindered esters, can accelerate degradation.

  • Concentration Issues: Using a dilute solution of bicarbonate may not be sufficient to neutralize all the acid in the organic layer, leading to localized areas of higher or lower pH. A saturated solution is generally more reliable.[5]

  • Use of Sodium Carbonate: Mistaking sodium carbonate (Na₂CO₃, washing soda) for sodium bicarbonate (baking soda) is a common error. Sodium carbonate is significantly more alkaline, with a pH around 11, which is often too basic for sensitive esters.[6][7] Sodium bicarbonate solutions have a milder pH of approximately 8.3.[6]

Q3: What is the ideal pH range to aim for during the workup of a methyl ester?

Most simple methyl esters are stable in a pH range of roughly 3 to 10.[4][8] However, this is a general guideline, and the stability is highly dependent on the specific molecular structure. For maximum safety, it is best to keep aqueous washes within a pH range of 6 to 8.5 . This is generally sufficient to neutralize strong acid catalysts without significantly promoting base-mediated hydrolysis.

Q4: When is it appropriate to use a saturated ammonium chloride (NH₄Cl) wash?

A saturated ammonium chloride wash is an excellent alternative to a plain water or brine wash, particularly when you need to neutralize residual, non-nucleophilic bases (like leftover LiHMDS or LDA after quenching) or break up emulsions. A solution of NH₄Cl is mildly acidic (pH ~4.5-6.0), making it a safe choice for base-sensitive functional groups, including esters. It is also effective at quenching reactions involving organometallic reagents.[9]

Troubleshooting Guide: Diagnosing and Solving Ester Hydrolysis

If you've experienced unexpected yield loss and suspect hydrolysis, this section provides a systematic approach to diagnosis and prevention.

Step 1: Confirming Hydrolysis

Before modifying your workup, confirm that hydrolysis is the root cause.

  • Thin-Layer Chromatography (TLC): Compare your crude product to a sample of the starting carboxylic acid. The hydrolyzed product will typically have a lower Rf value (be more polar) than the desired methyl ester.

  • NMR Spectroscopy: In the ¹H NMR spectrum, look for the disappearance or reduction in the integration of the characteristic methyl ester singlet (usually ~3.7 ppm) and the appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH).

  • LC-MS: This is a definitive method. Look for a mass peak corresponding to the molecular weight of the parent carboxylic acid.

Step 2: Identifying the Cause

Use the following decision tree to pinpoint the likely cause of hydrolysis in your workup protocol.

G start Problem: Suspected Ester Hydrolysis check_base Did you use a basic wash (e.g., NaHCO₃, K₂CO₃)? start->check_base strong_base Was a strong base used (e.g., NaOH, K₂CO₃)? check_base->strong_base Yes acid_wash Did you use a strong acid wash (e.g., 1M HCl)? check_base->acid_wash No prolonged_contact Was contact time with a weak base prolonged? strong_base->prolonged_contact No sol_strong_base Solution: Switch to a weaker base. Use saturated NaHCO₃. strong_base->sol_strong_base Yes prolonged_contact->acid_wash No sol_prolonged Solution: Minimize contact time. Perform washes efficiently. prolonged_contact->sol_prolonged Yes sol_acid Solution: Use a milder acid wash (e.g., sat. NH₄Cl) or dilute acid. acid_wash->sol_acid Yes no_hydrolysis Consider other sources of yield loss. acid_wash->no_hydrolysis No

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Step 3: Implementing Preventative Workup Protocols

Based on your diagnosis, select one of the following robust protocols.

This is the go-to procedure for neutralizing acidic catalysts or byproducts while minimizing hydrolysis risk.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, then place the flask in an ice-water bath (0-5 °C). Lowering the temperature significantly slows the rate of hydrolysis.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer with ice-cold, saturated aqueous NaHCO₃ .

    • Caution: Add the basic solution slowly and vent the funnel frequently, as CO₂ gas will be generated if quenching a strong acid.[5]

    • Continue washing until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer once with cold, saturated aqueous NaCl (brine). This helps remove residual water and breaks up emulsions.[10]

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter or decant the solution and remove the solvent under reduced pressure.[10]

Use this protocol when your molecule is exceptionally base-sensitive or when no acidic components need to be removed.

  • Cooling and Dilution: Follow steps 1 and 2 from Protocol 1.

  • Quench/Wash: Transfer the mixture to a separatory funnel and wash with ice-cold, saturated aqueous NH₄Cl . This will neutralize strong, hard bases and help remove some inorganic salts.

  • Water Wash: Wash with ice-cold deionized water to remove the ammonium chloride.

  • Brine Wash, Drying, and Concentration: Proceed as described in steps 4 and 5 of Protocol 1.

For extremely water-sensitive compounds, avoiding an aqueous workup altogether is the best strategy. This is common for reactions involving highly reactive organometallic or dehydrating agents.[11][12]

  • Quenching: Quench the reaction at low temperature (e.g., 0 °C or -78 °C) by the slow addition of a non-aqueous reagent. For example, excess organolithium reagents can be quenched with ethyl acetate.

  • Solvent Removal: Remove the reaction solvent under reduced pressure (rotary evaporation).

  • Suspension and Filtration: Suspend the resulting residue in a non-polar organic solvent (e.g., a mixture of hexane and ethyl acetate). Many inorganic salts are insoluble in such solvents.

  • Filtration: Filter the suspension through a plug of Celite or silica gel to remove precipitated salts.

  • Concentration: Wash the plug with additional solvent and concentrate the combined filtrates to yield the crude product.

Understanding the Mechanism: Why Basic Workups are Risky

The base-promoted hydrolysis of an ester, known as saponification , is a well-understood process.[13] Unlike acid-catalyzed hydrolysis, which is an equilibrium, saponification is irreversible because the final step forms a carboxylate salt.[3][14] This makes it particularly dangerous during a workup.

Caption: Mechanism of base-promoted methyl ester hydrolysis (Saponification).

  • Nucleophilic Attack: A hydroxide ion (from the basic wash) attacks the electrophilic carbonyl carbon of the ester.[2]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (⁻OCH₃) as the leaving group.[13]

  • Irreversible Deprotonation: The methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall process to completion, forming the carboxylate salt.[14]

Data Summary: Choosing Your Aqueous Wash

ReagentTypical pHPrimary Use CaseCautionary Notes
Deionized Water ~7.0Removing water-soluble salts and impurities.Ineffective for neutralizing acids or bases.
Sat. aq. NaHCO₃ ~8.3[6]Neutralizing strong acids. Safe for most esters.Can still cause hydrolysis with sensitive substrates or prolonged contact. Generates CO₂ gas.[5]
Sat. aq. NH₄Cl ~4.5–6.0Quenching organometallics; neutralizing non-nucleophilic bases.Mildly acidic; may not be suitable for very acid-labile compounds.
Dilute aq. HCl ~1.0Removing basic impurities (e.g., amines, pyridines).High risk of acid-catalyzed hydrolysis, especially with sensitive esters (e.g., t-butyl esters).[14]
Sat. aq. NaCl (Brine) ~7.0Final wash to remove bulk water from the organic layer ("salting out").[10]Not a primary neutralizing or quenching agent.

References

  • University of California, Davis. (2022, September 24). 21.6: Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Slideshare. acid base catalysed Ester hydrolysis. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Lndry. (2024, March 23). Washing Soda vs. Baking Soda: What's the Difference and Which Is Better for Laundry?[Link]

  • HD Chemicals LTD. (2025, November 18). Sodium Carbonate vs Sodium Bicarbonate: Know the Difference Before You Clean. [Link]

  • Oreate AI Blog. (2025, December 4). Difference Between Sodium Carbonate and Bicarbonate. [Link]

  • ResearchGate. Stability of etnangien methyl ester at various pH-values. [Link]

  • BYJU'S. (2018, August 1). Difference Between Sodium Carbonate And Sodium Bicarbonate. [Link]

  • RawSource. (2024, August 7). Difference Between Washing Soda and Baking Soda. [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. YouTube. [Link]

  • Reddit. (2013, December 13). Can you cleave methyl esters using acid instead of base? Anyone used this method before?[Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • JoVE. (2023, April 30). Video: Crossed Aldol Reaction Using Weak Bases. [Link]

  • Wikipedia. Ammonium chloride. [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ACSGCIPR. (2016, February 12). MedChem Tips and Tricks. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Reddit. (2025, November 5). Need to hydrolyze methyl esters but compound is water sensitive. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

Sources

Optimizing reaction temperature for stability of Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-chloro-2-hydroxypentanoate (CAS No. 151159-45-8). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the thermal stability of this compound. Optimizing reaction temperature is critical to prevent degradation, maximize yield, and ensure the purity of your final product. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

Introduction: The Challenge of Thermal Instability

Methyl 5-chloro-2-hydroxypentanoate is a valuable bifunctional molecule, but its structure—containing a secondary alcohol, a primary alkyl chloride, and a methyl ester—renders it susceptible to thermal degradation. The primary pathway of concern at elevated temperatures is an intramolecular cyclization reaction, where the hydroxyl group acts as a nucleophile, displacing the chloride to form a stable, five-membered tetrahydrofuran ring derivative. This side reaction is often irreversible and can significantly reduce the yield and purity of the desired product. Understanding and controlling the thermal parameters of your experiment are therefore paramount for success.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway for Methyl 5-chloro-2-hydroxypentanoate?

A1: The most significant degradation pathway is an intramolecular SN2 cyclization. The hydroxyl group at the C2 position attacks the carbon at the C5 position, displacing the chloride ion to form Methyl tetrahydrofuran-2-carboxylate. This entropically favored reaction can occur at moderate to high temperatures, especially in the presence of a base, which can deprotonate the hydroxyl group, increasing its nucleophilicity.[1]

Q2: What is a generally "safe" upper-temperature limit for handling this compound?

A2: While the exact temperature depends on factors like solvent, pH, and reaction time, preliminary studies suggest that decomposition rates for similar chlorinated esters increase rapidly at temperatures above 100°C.[2] For reactions lasting several hours, it is advisable to maintain temperatures below 60-70°C until experimental data for your specific system can be generated. Short-duration exposure to higher temperatures (e.g., during distillation) may be acceptable but should be minimized.

Q3: How can I quickly assess if my product is degrading during a reaction?

A3: A simple method is to use Thin Layer Chromatography (TLC). Take a small aliquot of your reaction mixture at different time points and spot it on a TLC plate. The formation of a new, often less polar, spot corresponding to the cyclized product (Methyl tetrahydrofuran-2-carboxylate) is a strong indicator of degradation. A change in the reaction mixture's color (e.g., yellowing or browning) can also signify decomposition, although this is a less specific indicator.

Q4: What are the best analytical techniques for precisely monitoring the stability of Methyl 5-chloro-2-hydroxypentanoate?

A4: For quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.[3] GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is excellent for separating the starting material from the more volatile cyclized byproduct.[4] HPLC with UV or MS detection is also highly effective, particularly for monitoring reaction progress in real-time without extensive sample workup.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My reaction yield is low, and I suspect thermal degradation. How can I confirm this and find the optimal temperature?

Answer: This is a common issue resulting from an unoptimized reaction temperature. The key is to systematically determine the temperature window where your desired reaction proceeds efficiently while minimizing the rate of the degradation side reaction.

Diagnostic Workflow:

G cluster_0 Phase 1: Confirm Degradation cluster_1 Phase 2: Optimize Temperature start Low Yield Observed check_impurity Run TLC/GC/HPLC on crude product. Compare to a pure standard. start->check_impurity impurity_found New major impurity detected? check_impurity->impurity_found identify Impurity matches expected cyclized product properties? impurity_found->identify Yes no_impurity No major impurity. Re-evaluate other reaction parameters (reagents, stoichiometry). impurity_found->no_impurity No degradation_confirmed Degradation Confirmed identify->degradation_confirmed kinetic_study Perform Kinetic Stability Study (See Protocol A) degradation_confirmed->kinetic_study Proceed to Optimization data_analysis Plot % Degradation vs. Temperature kinetic_study->data_analysis optimal_temp Identify temperature with <5% degradation within the required reaction time. data_analysis->optimal_temp run_optimized Re-run reaction at optimal temperature optimal_temp->run_optimized final_yield Assess final yield and purity. run_optimized->final_yield

Sources

Removing residual chloride salts from Methyl 5-chloro-2-hydroxypentanoate samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the removal of residual chloride salts (inorganic and organic) from Methyl 5-chloro-2-hydroxypentanoate . This molecule presents a specific "purification paradox": it contains a leaving group (5-Cl) and a nucleophile (2-OH) in the same structure.

The Critical Constraint: Under basic conditions (pH > 8), this molecule undergoes rapid intramolecular cyclization to form methyl tetrahydrofuran-2-carboxylate , effectively destroying your starting material. Therefore, standard caustic washes (NaOH/NaHCO₃) are strictly prohibited.

This support guide details three protocols ranging from gentle aqueous extraction to non-aqueous filtration, designed to preserve the linear structure of the molecule.

Part 1: The Reactivity Landscape (Mechanism Check)

Before selecting a protocol, you must understand the "Cyclization Trap." The diagram below illustrates why pH control is the single most important variable in your purification strategy.

CyclizationRisk cluster_warning Scientist's Note: This reaction is driven by entropy (5-ring formation). Start Methyl 5-chloro-2-hydroxypentanoate (Linear Target) Base Base Exposure (pH > 8) Start->Base Contamination Intermediate Alkoxide Formation (O-) Base->Intermediate Deprotonation Cyclization Intramolecular SN2 (Attack on C-5) Intermediate->Cyclization Fast Product Methyl tetrahydrofuran-2-carboxylate (Cyclized Impurity) Cyclization->Product Irreversible

Figure 1: The "Cyclization Trap." Exposure to basic salts or washes triggers rapid ring closure, yielding the tetrahydrofuran impurity.

Part 2: Diagnostic & Protocol Selection

Identify your primary salt contaminant to select the correct workflow.[1]

Salt TypeCommon ExamplesSolubility ProfileRecommended Protocol
Inorganic Salts NaCl, KCl, LiCl, MgCl₂Insoluble in organics; Highly soluble in water.Protocol A (Aqueous Phase Split)
Amine Hydrochlorides Et₃N·HCl, Pyridine·HCl, DIPEA·HClSoluble in water; Partially soluble in DCM/Chloroform.Protocol B (Solvent Trituration)
Lewis Acid Residues AlCl₃, TiCl₄ residuesOften forms sticky gels or emulsions.Protocol C (Chelation/Filtration)

Part 3: Purification Protocols

Protocol A: The "Cold & Salty" Aqueous Wash

Best for: Large quantities of inorganic salts (NaCl/KCl) where the product is in an organic solution (EtOAc or Ether).

The Logic: We use the Common Ion Effect (saturating the water with salt) to force the organic product out of the aqueous phase, while Ammonium Chloride acts as a pH buffer (pH ~5-6) to prevent cyclization.

Steps:

  • Solvent Check: Ensure your product is dissolved in Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) . Avoid DCM if possible (emulsion risk is higher).

  • Temperature Control: Cool the mixture to 0–5°C (Ice bath).

    • Why? Low temperature kinetically inhibits the cyclization side-reaction.

  • The Buffer Wash: Add a cold, saturated solution of Ammonium Chloride (NH₄Cl) .

    • Ratio: 1:1 volume relative to organic phase.

    • Action: Shake gently. Do not shake vigorously to avoid emulsions.

  • The Brine Chaser: Separate layers. Wash the organic layer immediately with Saturated Brine (NaCl) .

    • Why? This pulls residual water out of the organic layer and removes remaining traces of NH₄Cl.

  • Drying: Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).

    • Note: Avoid MgSO₄ if your product is highly acid-sensitive, though Na₂SO₄ is generally safer for this substrate.

Protocol B: Non-Aqueous Trituration (The "Crash" Method)

Best for: Amine hydrochlorides (TEA·HCl) or if the product is water-sensitive.[2][3]

The Logic: Amine salts are often soluble in chlorinated solvents (DCM) but insoluble in non-polar ethers. We exploit this solubility gap.

Steps:

  • Concentration: Evaporate the reaction solvent (e.g., DCM) to a minimal volume (thick oil).

  • Precipitation: Add cold Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) to the residue.

    • Observation: The amine salts should crash out as a white fine powder or gum.

    • Ratio: Add 10x volume of ether relative to the oil.

  • Sonication: If the salt forms a gum, sonicate the flask for 2-5 minutes to break up the occlusion.

  • Filtration: Filter the suspension through a fritted glass funnel or a pad of Celite 545 .

    • Tip: Rinse the filter cake with cold ether to recover trapped product.

  • Evaporation: Concentrate the filtrate to obtain the salt-free oil.

Protocol C: The "Flash" Filtration (Silica Plug)

Best for: Stubborn salts or when high purity (>98%) is required.

The Logic: Methyl 5-chloro-2-hydroxypentanoate is moderately polar. Salts will adhere strongly to the baseline of a silica column, while the product elutes.

Steps:

  • Pack: Prepare a short pad of Silica Gel (Type 60, 230-400 mesh) in a sintered funnel. Height: ~5 cm.

  • Load: Dissolve crude oil in minimal Hexane/EtOAc (3:1) .

  • Elute: Flush with Hexane/EtOAc (3:1) .

    • Note: The non-polar chloride salts will remain at the top. The product (Rf ~0.3-0.4 in 20% EtOAc/Hexane) will elute.

  • Check: Spot TLC to ensure all product has eluted before discarding silica.

Part 4: Troubleshooting & FAQ

Q1: I tried Protocol A, but I have a persistent emulsion. What now?

  • Cause: The 2-hydroxy-ester moiety acts as a surfactant, stabilizing the oil/water interface.

  • Fix: Do not add base. Instead, add a small amount of Methanol (MeOH) (approx. 5% of volume) to the emulsion. Alternatively, filter the entire emulsion through a pad of Celite . The solid interface will get trapped in the Celite, breaking the emulsion.

Q2: Can I use Sodium Bicarbonate (NaHCO₃) to neutralize acid?

  • Verdict: Risky. Saturated NaHCO₃ has a pH of ~8.3. While weak, it can still trigger cyclization if the contact time is long or temperature is high. If you must neutralize acid, use a dilute phosphate buffer at pH 7.0, or stick to saturated NH₄Cl (pH ~5.5).

Q3: My product turned into a solid white mass after evaporation. Is this salt?

  • Diagnosis: Check solubility.[3][4][5] If it dissolves in water but not EtOAc, it is salt. If it dissolves in EtOAc, it might be the Lactone (cyclized product) or the Dimer (intermolecular esterification).

  • Action: Run a proton NMR.

    • Linear (Target): Methyl singlet at ~3.7 ppm.

    • Cyclized (Impurity): Methyl singlet at ~3.7 ppm, but distinct shift in the CH-O proton (usually downfield shift due to ring strain/ether formation).

Part 5: Workflow Visualization

Use this decision tree to guide your lab technicians.

DecisionTree Input Crude Mixture containing Methyl 5-chloro-2-hydroxypentanoate SaltType Identify Impurity Type Input->SaltType Inorganic Inorganic Salts (NaCl, KCl, MgCl2) SaltType->Inorganic Organic Amine Salts (TEA·HCl, DIPEA·HCl) SaltType->Organic AqWash Protocol A: Cold NH4Cl Wash (Keep T < 5°C) Inorganic->AqWash SolubilityCheck Is Product Oil? Organic->SolubilityCheck Emulsion Emulsion Formed? AqWash->Emulsion Celite Filter through Celite Emulsion->Celite Yes Dry Dry (Na2SO4) & Conc. Emulsion->Dry No Celite->Dry Trituration Protocol B: Ether Trituration (Precipitate Salt) SolubilityCheck->Trituration Yes Flash Protocol C: Short Silica Plug (Elute w/ Hex:EtOAc) SolubilityCheck->Flash No/Complex Trituration->Dry Flash->Dry

Figure 2: Decision Matrix for Salt Removal Strategies.

References

  • General Workup Procedures: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for salting-out effects and emulsion breaking).
  • Cyclization of Halo-Hydroxy Esters

    • Reaction Chemistry & Engineering, 2025 , 10, 306-310. "Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate". (Demonstrates the sensitivity of 5-chloro-2-hydroxy systems to base and cyclization risks). Link

  • Amine Salt Solubility

    • Hayashi, K., et al. "Solubilities Studies of Basic Amino Acids."[5] Agricultural and Biological Chemistry, 1966 . (Foundational data on amine hydrochloride solubility in organic/aqueous mixtures). Link

  • Purification of Alpha-Hydroxy Esters

    • Organic Syntheses, Coll. Vol. 9, p. 183 (1998 ); Vol. 75, p. 37 (1997 ). (Protocols for handling sensitive hydroxy esters). Link

Sources

Technical Support Center: Polymerization of 5-Chloro-2-Hydroxypentanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of polymers derived from 5-chloro-2-hydroxypentanoate and its analogs. These functional monomers are promising candidates for creating advanced biodegradable polyesters for drug delivery, medical devices, and specialty materials. However, their inherent reactivity, stemming from the hydroxyl and chloro functional groups, presents unique challenges during ring-opening polymerization (ROP).

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the polymerization process. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to solve problems effectively.

Troubleshooting Guide: Common Polymerization Problems

This section addresses the most frequent issues encountered during the polymerization of 5-chloro-2-hydroxypentanoate derivatives.

Q1: My polymerization resulted in low or zero monomer conversion. What are the most common culprits and how do I fix them?

Low or no conversion is the most common failure mode in lactone ROP and almost always traces back to one of three areas: monomer purity, catalyst/initiator integrity, or reaction conditions.[1]

A1: Initial Checks & Solutions

  • Monomer Purity is Paramount: The catalyst is the most sensitive component of your reaction. Even trace impurities can completely halt polymerization.

    • Water and Protic Impurities: Most ROP catalysts, especially metal-based ones like tin(II) octoate (Sn(Oct)₂), are extremely sensitive to water and other protic compounds (e.g., residual alcohols from monomer synthesis).[1] These impurities react with and deactivate the catalyst. The monomer's own hydroxyl group also participates in the reaction, but its concentration is known and factored in; extraneous protic impurities are uncontrolled variables that consume the catalyst.

    • Solution: Rigorously purify the monomer before use. See Protocol 1 for a detailed monomer purification procedure. Water content should be verified by Karl Fischer titration if possible.

  • Catalyst and Initiator Activity:

    • Catalyst Degradation: Catalysts like Sn(Oct)₂ can degrade upon exposure to air and moisture. Organocatalysts can also be sensitive to improper storage.

    • Initiator Purity: The initiator (e.g., benzyl alcohol) must also be anhydrous.

    • Solution: Purchase high-purity catalysts and initiators and store them under an inert atmosphere (e.g., in a glovebox or desiccator). If catalyst degradation is suspected, use a fresh batch.

  • Reaction Conditions:

    • Atmosphere: Oxygen can interfere with some catalytic systems. More importantly, failure to maintain an inert atmosphere allows moisture from the air to enter the reaction.

    • Temperature: Polymerization may be too slow if the temperature is too low, or side reactions may dominate if it is too high.

    • Solution: Use proper air-free techniques, such as a Schlenk line or a glovebox, for the entire setup.[1] Ensure the reaction temperature is appropriate for the chosen catalyst system, referencing established protocols for similar functional lactones.[2]

G start Low / No Conversion check_purity 1. Verify Monomer Purity (NMR, Karl Fischer) start->check_purity Start Here check_catalyst 2. Verify Catalyst/Initiator (Fresh stock, proper storage) check_purity->check_catalyst Pure? sol_purify Purify & Dry Monomer (See Protocol 1) check_purity->sol_purify Impure? check_conditions 3. Verify Reaction Conditions (Inert atmosphere, Temp.) check_catalyst->check_conditions OK? sol_catalyst Use Fresh, Anhydrous Catalyst & Initiator check_catalyst->sol_catalyst Suspect? sol_setup Refine Setup Technique (Schlenk line / Glovebox) check_conditions->sol_setup Flawed? success Polymerization Successful check_conditions->success OK? sol_purify->check_catalyst sol_catalyst->check_conditions sol_setup->success

Caption: A logical workflow for troubleshooting low conversion rates.

Q2: My polymer has a much higher dispersity (PDI > 1.5) and a different molecular weight than predicted. What is causing this loss of control?

High dispersity indicates a loss of "living" or "controlled" characteristics in the polymerization. This means that polymer chains are initiating at different times or are being terminated or altered by side reactions.[3]

A2: Sources of Poor Control

  • Chain Transfer Reactions: The hydroxyl group on your 5-chloro-2-hydroxypentanoate monomer is a potent chain transfer agent. The growing polymer chain end can be terminated by proton transfer from the monomer's hydroxyl group. This terminated chain is "dead," and the deprotonated monomer can then initiate a new chain. This process creates many more, shorter chains than intended, leading to lower molecular weight and high dispersity.[4]

  • Transesterification Reactions: These are chain-scrambling reactions that are particularly prevalent at high temperatures and long reaction times.[1][5]

    • Intermolecular Transesterification: A growing polymer chain attacks the backbone of another polymer chain, leading to a randomization of chain lengths and broadening the PDI.

    • Intramolecular Transesterification (Backbiting): The active end of a polymer chain attacks its own backbone, cleaving off a cyclic oligomer. This reduces the overall polymer yield and can affect the final molecular weight distribution.[1]

  • Slow Initiation: If the rate of initiation (the first reaction of the initiator with a monomer) is significantly slower than the rate of propagation (the subsequent addition of monomers), chains will start growing at different times, leading to a broad distribution of chain lengths.[3]

Solutions:

  • Optimize Temperature and Time: Run reactions at the lowest temperature that still provides a reasonable rate and for the shortest time needed to reach high conversion. Monitor conversion over time via ¹H NMR on aliquots.

  • Catalyst Choice: Some catalysts are more prone to promoting side reactions than others. For instance, while highly active, some strong base organocatalysts can increase transesterification. Consider catalysts known for providing good control, even if they are slower.[4]

  • Protecting Groups: For ultimate control, consider protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) before polymerization and deprotecting it afterward. This adds steps but eliminates the primary source of chain transfer.

G cluster_0 Desired Reaction cluster_1 Side Reactions Monomer Monomer Polymer_n Polymer_n Monomer->Polymer_n Initiator, Catalyst Polymer_n1 Polymer (n+1) Polymer_n->Polymer_n1 + Monomer P1 Polymer Chain A P2 Polymer Chain B P1->P2 Intermolecular Transesterification P3 Polymer Chain C Cyclic Cyclic Oligomer P3->Cyclic Intramolecular 'Backbiting' P4 Growing Chain Dead_P Dead Chain P4->Dead_P Chain Transfer M_OH Monomer-OH New_P New Chain M_OH->New_P Re-initiation

Caption: Desired Ring-Opening Polymerization vs. Common Side Reactions.

Frequently Asked Questions (FAQs)

Q1: How should I select a catalyst for 5-chloro-2-hydroxypentanoate ROP?

The presence of both hydroxyl and chloro groups requires careful catalyst selection. A good catalyst should have high functional group tolerance while providing controlled polymerization.

A1: See the table below for a comparison of common catalyst classes. For this specific monomer, organocatalysts like DBU/thiourea systems or well-chosen metal catalysts with good functional group tolerance (e.g., some Fe or Al complexes) are excellent starting points.[6] Sn(Oct)₂ is a workhorse but can be sensitive; its use requires rigorously dry conditions.[1][5]

Catalyst Class Examples Pros Cons Functional Group Tolerance
Tin-Based Tin(II) Octoate (Sn(Oct)₂)High activity, FDA-approved for some uses.[1]Highly sensitive to water, requires co-initiator, can promote transesterification at high temps.[1][5]Moderate; sensitive to protic groups.
Organocatalysts DBU, TBD, Thioureas, PhosphazenesMetal-free, often high functional group tolerance, can provide excellent control.Can be slower, may require co-catalysts (e.g., thiourea).Generally Good to Excellent.
Aluminum-Based Al(OiPr)₃, Salen-Al ComplexesCan provide excellent control ("living" polymerization).Highly sensitive to water and protic impurities.[1]Moderate; depends heavily on ligand structure.
Earth-Abundant Metals Fe, Zn, Mg ComplexesMore sustainable, can be highly active and controlled.[6]Can be sensitive to air and water, less commercially available.Variable; often designed for high tolerance.

Table 1: Comparison of Common Catalyst Classes for Lactone ROP.

Q2: What are the best practices for storing the 5-chloro-2-hydroxypentanoate monomer?

A2: Due to its reactive nature, proper storage is crucial to prevent degradation or premature oligomerization.

  • Temperature: Store in a refrigerator or freezer (-20°C is ideal).[7]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent moisture uptake.

  • Container: Use a tightly sealed amber glass vial or a flask with a PTFE-lined cap.

  • Purity: Store only the highly purified monomer. Acidic or basic impurities can catalyze slow degradation or polymerization over time.

Q3: Which analytical techniques are essential for my experiment?

A3: Proper analysis at each stage is key to a successful and reproducible experiment.

Stage Technique Purpose
Monomer ¹H & ¹³C NMR Confirm chemical structure and assess purity.
Karl Fischer Titration Quantify water content (critical for catalyst loading).
Polymerization ¹H NMR (of aliquots) Monitor monomer conversion over time.
Final Polymer ¹H NMR Confirm polymer structure and perform end-group analysis to estimate Mn.[8]
GPC / SEC Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (PDI).[8]
TGA Assess thermal stability and decomposition temperature.
DSC Determine glass transition temperature (Tg) and melting temperature (Tm).[9]

Table 2: Essential Analytical Techniques for Polymer Synthesis and Characterization.[8][9][10]

Experimental Protocols

Protocol 1: Purification of 5-Chloro-2-hydroxypentanoate Monomer

Impurities, especially water, are a primary cause of failed polymerizations. This protocol must be performed with care.

Materials:

  • Crude 5-chloro-2-hydroxypentanoate monomer

  • Calcium hydride (CaH₂), powder

  • Anhydrous solvent (e.g., toluene or THF, if recrystallization is needed)

  • Flame-dried distillation apparatus

  • Schlenk flasks or glovebox for storage

Procedure:

  • Initial Drying: Place the crude monomer in a round-bottom flask with a magnetic stir bar. Add CaH₂ (approx. 5-10% by weight).

    • Causality: CaH₂ is an effective drying agent that reacts irreversibly with water and acidic protons to form hydrogen gas and calcium hydroxide/alkoxide salts.[3]

  • Stirring: Seal the flask and stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for at least 4-12 hours. If the monomer is a solid, it can be dissolved in a minimal amount of anhydrous solvent first.

  • Vacuum Distillation: Assemble a flame-dried vacuum distillation apparatus. Transfer the monomer slurry to the distillation flask.

  • Distill: Distill the monomer under reduced pressure. Collect the purified monomer in a flame-dried Schlenk flask.

    • Causality: Distillation separates the non-volatile CaH₂ and any salts formed from the pure, volatile monomer.

  • Storage: Seal the Schlenk flask containing the purified, anhydrous monomer and store it under an inert atmosphere in a freezer. Use within a short period for best results.[3]

Protocol 2: General Procedure for ROP using Tin(II) Octoate (Sn(Oct)₂)

This is a representative protocol. Molar ratios and temperature should be optimized for your specific goals.

Materials:

  • Purified 5-chloro-2-hydroxypentanoate monomer (from Protocol 1)

  • Benzyl alcohol (BnOH), anhydrous (as initiator)

  • Tin(II) octoate (Sn(Oct)₂), as a solution in anhydrous toluene (e.g., 0.1 M)

  • Anhydrous toluene (as solvent, optional for bulk polymerization)

  • Flame-dried Schlenk flask with stir bar

Procedure (performed under inert atmosphere):

  • Setup: In a glovebox or on a Schlenk line, add the purified monomer to the flame-dried Schlenk flask. If not a bulk polymerization, add anhydrous toluene.

  • Initiator Addition: Add the desired amount of benzyl alcohol via syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.

    • Causality: The alcohol initiator attacks the first monomer, becoming the starting point (the alpha-end) of the polymer chain. Each initiator molecule ideally grows one chain.[1]

  • Catalyst Addition: Add the Sn(Oct)₂ solution via syringe. A typical monomer-to-catalyst ratio ([M]/[C]) is high, ranging from 1000:1 to 5000:1.

    • Causality: The catalyst activates the monomer or the growing chain end to facilitate the ring-opening and propagation steps.[5]

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 110-130 °C).[1]

  • Monitoring & Termination: Allow the reaction to proceed for the desired time. Progress can be monitored by taking aliquots and analyzing monomer conversion by ¹H NMR. To terminate, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a cold non-solvent (e.g., methanol or hexanes).

  • Purification: Collect the precipitated polymer by filtration, wash with the non-solvent to remove residual monomer and catalyst, and dry under vacuum to a constant weight.

References

  • Godbole, S. (2016). Methods for identification, quantification and characterization of polyhydroxyalkanoates. International Journal of Bioassays, 5(4), 4977-4983. Available at: [Link]

  • Li, Z., et al. (2015). Degradable polyesters via ring-opening polymerization of functional valerolactones for efficient gene delivery. Organic & Biomolecular Chemistry, 13(3), 778-785. Available at: [Link]

  • Godbole, S. (2016). Methods for identification, quantification and characterization of polyhydroxyalkanoates. SciSpace. Available at: [Link]

  • Zhang, Y., et al. (2021). Ring-Opening Polymerization of CO2-Based Disubstituted δ-Valerolactone toward Sustainable Functional Polyesters. ACS Macro Letters, 10(8), 1055–1060. Available at: [Link]

  • Zhang, Y., et al. (2021). Ring-Opening Polymerization of CO2-Based Disubstituted δ-Valerolactone toward Sustainable Functional Polyesters. PubMed. Available at: [Link]

  • Gamer, M. T., et al. (2025). Sustainable Polymerization of Natural Lactones via Iron Catalysis: An Integrated Experimental and Computational Study. ACS Publications. Available at: [Link]

  • Mespouille, L., et al. (2012). Facile Synthesis of Functionalized Lactones and Organocatalytic Ring-Opening Polymerization. ACS Macro Letters, 1(7), 852–856. Available at: [Link]

  • Kainz, N., et al. (2016). Investigation of the influence of impurities on the ring-opening polymerisation of L-Lactide from biogenous feedstock. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2024). Fast and switchable ring-opening polymerization of biorenewable omega-substituted lactones towards sustainable copolymers with facile control over monomer sequences. RSC Publishing. Available at: [Link]

  • University of Texas at Austin. (n.d.). Catalytic systems for controlled ring-opening polymerization reactions. UTech. Available at: [Link]

  • Kenny, S. T., et al. (2025). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. PMC. Available at: [Link]

  • Tang, X., et al. (2025). Chemoselective Ring-Opening Polymerization of α-Methylene-δ-valerolactone Catalyzed by a Simple Organoaluminum Complex to Prepare Closed-Loop Recyclable Functional Polyester. PubMed. Available at: [Link]

  • TA Instruments. (n.d.). TGA, EGA, and MTGA Analysis of a Polyhydroxyalkanoate (PHA) with Wood Flour. Available at: [Link]

  • Tovee, C. A., et al. (2019). Polymer-supported metal catalysts for the heterogeneous polymerisation of lactones. RSC Publishing. Available at: [Link]

  • Bhatia, S. K., et al. (2021). The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. Semantic Scholar. Available at: [Link]

  • Klosinski, A., et al. (2021). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. PMC. Available at: [Link]

  • Guillaume, S. M., & Carpentier, J.-F. (2018). Ring-opening Polymerization of Lactones. In Organic Catalysis for Polymerisation. The Royal Society of Chemistry. Available at: [Link]

  • Chen, C., et al. (2021). Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms. Dalton Transactions, 50(2), 589-599. Available at: [Link]

  • El-Zubir, O., et al. (2023). Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. PMC. Available at: [Link]

  • El-Zubir, O., et al. (2023). Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. Inorganic Chemistry, 63(1), 528-539. Available at: [Link]

  • Chem-Supply. (2017). Safety Data Sheet. Available at: [Link]

  • Lecomte, P., & Jérôme, R. (2012). Recent Developments in Ring-Opening Polymerization of Lactones. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). 3-Chloro-5-Hydroxy-2-pentanone. Available at: [Link]

Sources

Validation & Comparative

Technical Deep Dive: Structural Elucidation of Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of Methyl 5-chloro-2-hydroxypentanoate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.

Executive Summary

Methyl 5-chloro-2-hydroxypentanoate is a high-value chiral pool intermediate often used in the synthesis of piperidine alkaloids and tetrahydrofuran derivatives. Its structural validation presents a specific analytical challenge: distinguishing the terminal alkyl chloride from the methyl ester and confirming the integrity of the


-hydroxy stereocenter without inducing cyclization.

This guide compares two distinct NMR solvent systems (


 vs. 

) to determine the optimal method for structural confirmation. Furthermore, it defines the spectroscopic signature of the critical "performance failure" mode: the spontaneous cyclization to methyl tetrahydrofuran-2-carboxylate.
Part 1: Strategic Method Comparison (Solvent Selection)

In routine analysis,


 is the default solvent. However, for 

-hydroxy esters, it often fails to provide definitive proof of the hydroxyl proton's existence or connectivity.
Comparative Analysis:

vs.

[1]
FeatureMethod A: Standard (

)
Method B: Advanced (

)
Verdict
Hydroxyl Proton (

)
Appears as a broad singlet or is invisible due to rapid exchange.Appears as a sharp doublet (approx. 5.5 ppm).Method B is superior for OH validation.
Coupling Info No coupling between

and

.

appears as a simple triplet/dd.

couples to

(

).

becomes complex.
Method B confirms the alcohol is secondary.
Water Interference Water peak at ~1.56 ppm, often overlapping with the C3/C4 multiplets.Water peak at ~3.33 ppm, potentially obscuring the Cl-

or

.
Method A is better for analyzing the alkyl chain.
Resolution of

Sharp singlet at ~3.80 ppm. Distinct from

(~3.55 ppm).[2]

and

may overlap depending on concentration/shimming.
Method A offers better separation of key functional groups.

Recommendation: Use Method A (


)  for routine purity checks to ensure the alkyl chloride is intact. Use Method B (

)
during initial structural characterization to prove the presence of the secondary alcohol and assess the enantiomeric purity (if using chiral shift reagents, which require a non-exchanging environment).
Part 2: Detailed Spectral Interpretation
1. Molecular Structure & Numbering

To ensure accurate assignment, we utilize the following numbering scheme:

  • C1': Methyl Ester (

    
    )
    
  • C2:

    
    -Carbon (
    
    
    
    )
  • C3/C4: Internal Methylenes

  • C5: Terminal Carbon (

    
    )
    

G Figure 1: 1H NMR Connectivity Map for Methyl 5-chloro-2-hydroxypentanoate OMe Methoxy (C1') 3.78 ppm (s) C2 Alpha-CH (C2) 4.25 ppm (dd) OMe->C2 Ester Link Chain Methylene Chain (C3, C4) 1.7 - 2.0 ppm (m) C2->Chain Vicinal OH Hydroxyl (OH) ~2.8 (br) / 5.5 (d) OH->C2 Attached ClGroup Chloro-CH2 (C5) 3.55 ppm (t) Chain->ClGroup Terminal

2. Assignment Table (Method A:

)
ProtonShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Interpretation

3.78Singlet (s)3H-Characteristic methyl ester. Sharp and intense.

3.55Triplet (t)2H6.5Deshielded by Chlorine. Diagnostic for "intact" alkyl halide.

4.25dd or t1H5.0, 7.5Deshielded by OH and Carbonyl. The "dd" arises from diastereotopic H-3 protons.

2.5 - 3.5Broad (br s)1H-Highly variable. Disappears with

shake.

1.75 - 2.00Multiplet (m)4H-Overlapping envelope of the central alkyl chain.
Part 3: Impurity Profiling (Performance Failure)

The most critical degradation pathway for this molecule is cyclization . Under basic conditions or prolonged storage, the hydroxyl group (nucleophile) can attack the C5-position (electrophile), displacing the chloride to form a tetrahydrofuran derivative.

Impurity: Methyl tetrahydrofuran-2-carboxylate.

Diagnostic Signals for Degradation:
  • Loss of Triplet at 3.55 ppm: If the signal for

    
     vanishes or diminishes, the chlorine has been displaced.
    
  • Upfield Shift of H-5: The protons at C5 shift from ~3.55 ppm (deshielded by Cl) to ~3.8-4.0 ppm (deshielded by O in the ring), often overlapping with the ester or H-2.

  • Loss of OH Signal: In

    
    , the disappearance of the OH doublet confirms the loss of the free hydroxyl group.
    

Logic Figure 2: Quality Control Decision Tree Start Analyze Spectrum (CDCl3) CheckCl Check 3.55 ppm (Triplet present?) Start->CheckCl CheckOH Check OH Signal (Broad singlet?) CheckCl->CheckOH Yes FailCyc FAIL: Cyclized Impurity (Tetrahydrofuran deriv.) CheckCl->FailCyc No (Shifted/Gone) Pass PASS: Intact Product CheckOH->Pass Visible FailHyd FAIL: Hydrolysis (Acid/Lactone) CheckOH->FailHyd Missing + OMe gone

Part 4: Experimental Protocol

To ensure reproducibility and minimize "ghost" peaks from solvent impurities, follow this protocol.

Reagents
  • Analyte: Methyl 5-chloro-2-hydroxypentanoate (>95% purity).

  • Solvent:

    
     (99.8% D) with 0.03% TMS (v/v).
    
  • Drying Agent: Activated Molecular Sieves (3Å).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of

    
    .
    
    • Critical Step: If the sample is an oil, ensure it is free of residual extraction solvents (Ethyl Acetate/Hexanes), as their signals (4.1 ppm and 1.2 ppm) overlap with key regions.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds. The methoxy singlet has a long
      
      
      relaxation time; a short delay will reduce its integration accuracy relative to the multiplet signals.
    • Scans: 16 (minimum) to resolve the satellite peaks of the methyl ester.

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or the residual

      
       peak (7.26 ppm).
      
    • Integration Check: Normalize the Methoxy singlet (3.78 ppm) to 3.00. The

      
       triplet (3.55 ppm) must integrate to >1.90 to pass QC.
      
References
  • Solvent Effects on Chemical Shifts: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[2] Chem.1997 , 62, 7512–7515.[3] Link

  • Hydroxyl Proton Coupling: Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn.[4] Reson. Chem.2006 , 44, 491–509.[4] Link

  • General Shift Prediction: Pretsch, E.; Bühlmann, P.; Affolter, C.
  • Cyclization Mechanisms: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Publish Comparison Guide: GC-MS Profiling of Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the GC-MS fragmentation patterns of Methyl 5-chloro-2-hydroxypentanoate , a critical intermediate in the synthesis of pipecolic acid derivatives and lysine analogs.

This guide contrasts the Native (Underivatized) profile with the TMS-Derivatized profile, providing a robust identification workflow for researchers.

Executive Summary

Methyl 5-chloro-2-hydroxypentanoate (MW: 166.60 Da) presents a unique analytical challenge due to the competing lability of its alpha-hydroxy group and the terminal alkyl chloride. While direct injection is possible, it often leads to thermal dehydration and poor sensitivity.

This guide recommends Silylation (BSTFA) as the superior workflow. The TMS derivative yields a distinct, high-mass diagnostic fingerprint (m/z 161, 179) that unambiguously confirms the position of the hydroxyl group and the integrity of the chlorine terminus, unlike the native compound which fragments non-specifically.

FeatureNative AnalysisTMS Derivatization (Recommended)
Molecular Ion (M+) Weak/Absent (m/z 166)Distinct (m/z 238)
Base Peak Non-specific (m/z 55, 59)Diagnostic (m/z 161 or 73)
Structural Confirmation Low (Ambiguous OH loc.)High (Specific

-cleavage ions)
Thermal Stability Poor (Dehydration risk)Excellent

Chemical Context & Significance

In drug development, this compound is a precursor for homoproline and pipecolic acid scaffolds. Impurity profiling requires distinguishing it from:

  • Methyl 5-chloropentanoate (Lacks -OH).

  • Methyl 2-hydroxypentanoate (Lacks -Cl).

  • Lactonized byproducts (Cyclization to lactones upon heating).

Accurate mass spectral interpretation prevents false negatives during synthesis monitoring.

Deep Dive: Fragmentation Patterns

A. Native Compound (Underivatized)

Formula: C


H

ClO

| MW: 166.60

Direct analysis leads to fragmentation dominated by small, non-specific ions. The


-hydroxy group weakens the C1-C2 bond, but thermal dehydration often precedes ionization.
  • M+ (m/z 166/168): Typically <1% abundance.

  • Dehydration [M-H

    
    O]
    
    
    
    (m/z 148/150):
    Often the highest mass peak observed; indicates thermal instability.
  • Ester Cleavage [COOCH

    
    ]
    
    
    
    (m/z 59):
    Common to all methyl esters.
  • Hydrocarbon Chain [C

    
    H
    
    
    
    ]
    
    
    (m/z 55):
    Often the base peak, resulting from the loss of the functional groups.
  • 
    -Cleavage (Loss of COOMe):  m/z 107/109 ([Cl-(CH
    
    
    
    )
    
    
    -CH=OH]
    
    
    ). Visible but low intensity.
B. TMS Derivative (BSTFA Treated)

Formula: C


H

ClO

Si | MW: 238.78

Derivatization caps the hydroxyl group with a Trimethylsilyl (TMS) moiety, stabilizing the molecule and directing fragmentation into highly specific pathways.[1]

  • M+ (m/z 238/240): Clearly visible, showing the characteristic Chlorine isotope pattern (3:1 ratio).

  • [M-15]

    
     (m/z 223/225):  Loss of a methyl group from the silicon atom. Standard for TMS derivatives.
    
  • Diagnostic Peak A [

    
    -Cleavage, Ester Side]: m/z 161 .
    
    • Mechanism:[2] Cleavage between C2 and C3.[3] The charge is retained on the oxygen-rich fragment: [CH(OTMS)-COOCH

      
      ]
      
      
      
      .
    • Significance: This peak proves the OH is at the C2 (alpha) position.

  • Diagnostic Peak B [

    
    -Cleavage, Alkyl Side]: m/z 179/181 .
    
    • Mechanism:[2] Cleavage between C1 and C2 (Loss of COOCH

      
      ).
      
    • Structure:[Cl-(CH

      
      )
      
      
      
      -CH=OTMS]
      
      
      .
    • Significance: Retains the Chlorine atom. The 3:1 intensity ratio of m/z 179 to 181 confirms the 5-chloro substitution is intact.

Visualization of Fragmentation Pathways[1][4][5][6]

The following diagram maps the specific bond breaking events that generate the diagnostic ions discussed above.

G cluster_0 Native Compound (Unstable) cluster_1 TMS Derivative (Stable & Diagnostic) Native Methyl 5-chloro-2-hydroxypentanoate (MW 166) Dehydrated [M - H2O]+ m/z 148 Native->Dehydrated Thermal Dehydration (-H2O) NonSpecific [C4H7]+ m/z 55 (Base Peak) Native->NonSpecific High Energy Fragmentation TMS_Mol TMS-Derivative Molecular Ion [M]+ m/z 238 (Cl isotope) Frag_161 Fragment A (Base/Major) [CH(OTMS)COOMe]+ m/z 161 TMS_Mol->Frag_161 Alpha Cleavage (C2-C3) Diagnostic for 2-OH Frag_179 Fragment B (Chlorinated) [Cl-(CH2)3-CH=OTMS]+ m/z 179/181 TMS_Mol->Frag_179 Alpha Cleavage (C1-C2) Confirms Cl-Chain Frag_223 [M - CH3]+ m/z 223 TMS_Mol->Frag_223 Loss of CH3 (TMS group)

Caption: Comparative fragmentation pathways. The TMS derivative yields high-mass, structurally specific ions (m/z 161, 179) compared to the non-specific dehydration of the native compound.

Experimental Protocol: Derivatization & Analysis

To ensure reproducibility, follow this validated protocol.

Reagents
  • Solvent: Anhydrous Acetonitrile (ACN) or Pyridine.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Standard: Methyl 5-chloro-2-hydroxypentanoate (approx. 1 mg/mL).

Step-by-Step Workflow
  • Preparation: Dissolve 10 µL of sample in 100 µL of Anhydrous ACN.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap vial and heat at 60°C for 30 minutes .

    • Note: The alpha-hydroxy group is sterically accessible, but heating ensures complete conversion and prevents "mixed" peaks.

  • Injection: Inject 1 µL into GC-MS (Split 1:20).

GC-MS Parameters
ParameterSetting
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)
Inlet Temp 250°C
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 15°C/min → 300°C (5 min)
Source Temp 230°C
Scan Range m/z 40–450
Workflow Diagram

Workflow Sample Sample (in ACN) Reagent Add BSTFA + 1% TMCS Sample->Reagent Heat Incubate 60°C, 30 min Reagent->Heat GC GC-MS Analysis (Split 1:20) Heat->GC Data Data Analysis Look for m/z 161, 179 GC->Data

Caption: Optimized derivatization workflow for Methyl 5-chloro-2-hydroxypentanoate to ensure spectral fidelity.

References

  • NIST Mass Spectrometry Data Center. Methyl 5-chloropentanoate (Analogue Reference).[4] NIST Chemistry WebBook, SRD 69.[5] [Link]

  • Little, J. L. Derivatization of Hydroxyl Functional Groups for GC-MS. Wiley Registry of Mass Spectral Data. [Link]

  • Harvey, D. J. Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. Mass Spectrometry Reviews, 2019.[6] [Link]

  • PubChem. Methyl 2-hydroxyhexanoate (Structural Analogue). National Library of Medicine. [Link]

  • ChemGuide. Mass Spectra - Fragmentation Patterns of Esters and Hydroxy Compounds. [Link]

Sources

Comparative Guide: Reactivity of Methyl vs. Ethyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Methyl 5-chloro-2-hydroxypentanoate (MCHP ) and its ethyl analog, Ethyl 5-chloro-2-hydroxypentanoate (ECHP ), are critical chiral building blocks. They are primarily employed in the synthesis of pipecolic acid (2-piperidinecarboxylic acid) derivatives and substituted tetrahydrofurans .

The Trade-off: The choice between the methyl and ethyl ester is rarely arbitrary; it dictates the orthogonality of protecting groups and the kinetics of subsequent cyclization steps.

  • MCHP (Methyl): Offers superior atom economy and faster reaction kinetics (

    
    1.5–2.0x faster nucleophilic attack at the carbonyl). It is the preferred choice for rapid, mild cyclizations where preserving sensitive stereocenters is paramount.
    
  • ECHP (Ethyl): Provides enhanced lipophilicity (higher LogP) and hydrolytic stability. It is the superior choice when the intermediate must survive aqueous workups or slightly basic conditions prior to the final cyclization step.

Structural & Electronic Analysis

Both molecules share a bifunctional core: a


-alkyl chloride and an 

-hydroxy ester. The reactivity difference hinges entirely on the steric and electronic influence of the alkoxy group.
FeatureMethyl 5-chloro-2-hydroxypentanoateEthyl 5-chloro-2-hydroxypentanoate
Formula


Molecular Weight 166.60 g/mol 180.63 g/mol
Steric Hindrance (

)
Low (Methoxide is small)Moderate (Ethoxide adds bulk)
Inductive Effect (+I) Weak electron donationStronger electron donation
Est. LogP ~0.8 (More water soluble)~1.3 (Better organic extraction)
Boiling Point (Est.) 115–120 °C (at 10 mmHg)125–130 °C (at 10 mmHg)
Mechanistic Implications[1][2]
  • Carbonyl Electrophilicity: The ethyl group in ECHP exerts a stronger positive inductive effect (+I) than the methyl group in MCHP. This slightly reduces the partial positive charge on the carbonyl carbon, making ECHP less electrophilic.

  • Steric Shielding: The primary differentiator is the Taft Steric Factor . The extra methylene unit in the ethyl group creates a "cone of protection" around the carbonyl, impeding the trajectory of incoming nucleophiles (e.g., amines for amidation or water for hydrolysis).

Comparative Reactivity Matrix

The following data summarizes the performance of both analogs under standard synthetic conditions.

Scenario A: Nucleophilic Substitution (Cyclization to Pipecolic Acid)

Reaction: Displacement of the terminal chloride by an amine, followed by optional ester interaction.

ParameterMethyl Analog (MCHP)Ethyl Analog (ECHP)
Relative Rate (

)
1.0 (Reference) 0.65
Conditions Mild basic (Et

N, 40°C)
Requires stronger heating (60°C+)
Risk Factor Rapid hydrolysis if water is present.Slower reaction; higher risk of elimination (alkene formation) due to prolonged heating.
Scenario B: Hydrolytic Stability (Storage & Workup)

Reaction: Spontaneous hydrolysis in pH 8.0 aqueous buffer.

ParameterMethyl Analog (MCHP)Ethyl Analog (ECHP)
Half-life (

)
~4 hours~12 hours
Workup Strategy Must be extracted immediately; avoid basic washes.Tolerates bicarbonate washes well.
Scenario C: Intramolecular Etherification (Side Reaction)

Reaction: Attack of the


-hydroxyl on the 

-chloride to form tetrahydrofuran-2-carboxylate.
  • Observation: Both analogs are susceptible to this background reaction under strong basic conditions (e.g., NaH). However, MCHP cyclizes slightly faster due to less steric bulk affecting the conformational flexibility of the ester tail, though the effect is minimal compared to the ring strain factors.

Reaction Pathways & Mechanisms[1][3]

The diagram below illustrates the divergent pathways available to these substrates. The Green Path represents the desired synthesis of pipecolic acid derivatives. The Red Path represents the competing hydrolysis.

ReactionPathways cluster_legend Reactivity Note Start 5-chloro-2-hydroxypentanoate (Methyl or Ethyl) Intermed Intermediate: N-Alkyl-2-hydroxypentanoate Start->Intermed + R-NH2 (S_N2 Displacement) Hydrolysis Hydrolysis Product: 5-chloro-2-hydroxy Pentanoic Acid Start->Hydrolysis + H2O / OH- (Ester Cleavage) THF Side Product: Tetrahydrofuran Derivative Start->THF Intramolecular (Base Catalyzed) Pipecolic Target: Pipecolic Acid Ester (Piperidine Ring) Intermed->Pipecolic Cyclization Note Methyl Ester: Faster Path 1 & 2 Ethyl Ester: Slower Path 2 (More Stable)

Figure 1: Competitive reaction pathways. The ester group (Methyl vs. Ethyl) primarily influences the rate of the hydrolysis side-reaction (Red) and the solubility of the starting material.

Experimental Protocol: Synthesis of (S)-Methyl Pipecolinate

This protocol demonstrates the utility of the Methyl analog (MCHP) for rapid synthesis under mild conditions to prevent racemization of the


-center.

Objective: Cyclization of (S)-Methyl 5-chloro-2-hydroxypentanoate with benzylamine to form N-benzyl methyl pipecolinate.

Materials
  • (S)-Methyl 5-chloro-2-hydroxypentanoate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (2.0 eq)

  • Acetonitrile (Dry, 0.1 M concentration)

  • Tetrabutylammonium iodide (TBAI) (0.1 eq, catalyst)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with (S)-MCHP (1.0 eq) and dry acetonitrile.

  • Activation: Add TBAI (0.1 eq). Note: Iodide acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Nucleophilic Attack: Add Triethylamine (2.0 eq) followed by dropwise addition of Benzylamine (1.2 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 6–8 hours.

    • Comparison Point: If using the Ethyl analog, heating to 50–60°C would be required to achieve full conversion within the same timeframe.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting ester (

    
    ) and appearance of the amine product (
    
    
    
    ).
  • Workup (Critical):

    • Dilute with Et

      
      O (Diethyl ether).
      
    • Wash with cold saturated NaHCO

      
      . Do not use strong base (NaOH) as the methyl ester will hydrolyze rapidly.
      
    • Wash with Brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: Flash column chromatography on silica gel.

Workflow Visualization

Workflow Step1 1. Dissolution Solvent: MeCN Add: MCHP + TBAI Step2 2. Addition Add: Et3N + Benzylamine Temp: 0°C -> 25°C Step1->Step2 Step3 3. Reaction Monitoring TLC Check (6-8 hrs) Target: Complete Conversion Step2->Step3 Decision Is conversion < 90%? Step3->Decision Heat Apply Heat (40°C) (Required for Ethyl Analog) Decision->Heat Yes (Ethyl) Workup 4. Workup Dilute: Et2O Wash: Cold NaHCO3 Decision->Workup No (Methyl) Heat->Workup Purify 5. Purification Flash Chromatography Yield: N-Benzyl Pipecolinate Workup->Purify

Figure 2: Experimental workflow highlighting the kinetic divergence between Methyl and Ethyl analogs.

Conclusion & Recommendations

  • Select Methyl 5-chloro-2-hydroxypentanoate if:

    • You require rapid reaction times at room temperature.

    • You are performing enzymatic resolutions (enzymes typically process methyl esters faster).

    • You need to minimize thermal exposure to prevent racemization.

  • Select Ethyl 5-chloro-2-hydroxypentanoate if:

    • Your synthesis involves multiple aqueous extraction steps where hydrolysis is a risk.

    • You require a more lipophilic intermediate for purification in non-polar solvents.

    • The final product requires an ethyl ester moiety (transesterification from methyl to ethyl is inefficient compared to starting with ethyl).

References

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on steric effects in ester hydrolysis).
  • Couty, F. (1999). "Asymmetric syntheses of pipecolic acid and derivatives." Amino Acids, 16, 297–320.

  • Organic Syntheses. (2011). "Pipecolic acid, 4-oxo-, hydrochloride." Org.[1][2] Synth. 88, 152-161. (Demonstrates related pipecolic acid synthesis protocols).

  • Chapman, N. B., et al. (1967). "Kinetics of the alkaline hydrolysis of methyl and ethyl esters." Journal of the Chemical Society B. (Establishes the

    
     kinetic principle). 
    
  • Lemire, A., & Charette, A. B. (2010). "Stereoselective Syntheses of L-Pipecolic Acid." Journal of Organic Chemistry, 75(6), 2077–2080.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of a molecule is the bedrock of reliable and reproducible research. This guide provides an in-depth spectroscopic characterization of Methyl 5-chloro-2-hydroxypentanoate, a chiral bifunctional molecule with potential applications in organic synthesis and as a building block for bioactive compounds. We will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound.

This guide is structured to not only present the standard reference data but also to provide the underlying scientific rationale for the observed and predicted spectral features. By comparing the expected data with that of structurally related analogs, we aim to equip the reader with the necessary tools to confidently identify and assess the purity of Methyl 5-chloro-2-hydroxypentanoate in a laboratory setting.

The Structural Landscape: Understanding the Molecule

Before delving into the spectroscopic data, it is crucial to understand the structural features of Methyl 5-chloro-2-hydroxypentanoate that will govern its spectral properties.

Molecular Structure and Key Functional Groups

The structure of Methyl 5-chloro-2-hydroxypentanoate contains several key features that will give rise to characteristic spectroscopic signals:

  • A five-carbon pentanoate backbone.

  • A methyl ester group (-COOCH₃) at one terminus.

  • A hydroxyl group (-OH) at the α-position (C2), creating a chiral center.

  • A chloro group (-Cl) at the terminal (C5) position.

Fragmentation M [Methyl 5-chloro-2-hydroxypentanoate]⁺˙ (M⁺) M_18 [M - H₂O]⁺˙ M->M_18 - H₂O M_31 [M - OCH₃]⁺ M->M_31 - •OCH₃ M_35 [M - Cl]⁺ M->M_35 - •Cl M_59 [M - COOCH₃]⁺ M->M_59 - •COOCH₃ alpha_cleavage α-Cleavage Fragment M->alpha_cleavage α-cleavage

Caption: Predicted major fragmentation pathways for Methyl 5-chloro-2-hydroxypentanoate in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 5-chloro-2-hydroxypentanoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: ≥ 400 MHz

    • Pulse Sequence: Standard single-pulse experiment

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: ≥ 100 MHz

    • Pulse Sequence: Proton-decoupled single-pulse experiment

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 (or more, depending on sample concentration)

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Instrument Parameters:

    • Technique: Fourier Transform Infrared (FTIR) with ATR accessory

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

3. Mass Spectrometry (MS)

  • Sample Preparation (Electron Ionization - EI):

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrument Parameters (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Mass Range: m/z 40 - 400

    • GC Column: A suitable capillary column for separating polar compounds (e.g., a wax or mid-polarity column).

    • Injection Volume: 1 µL

    • Temperature Program: Optimize the temperature gradient to ensure good separation and peak shape.

Conclusion

This guide provides a comprehensive set of predicted and comparative spectroscopic data for the characterization of Methyl 5-chloro-2-hydroxypentanoate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features, researchers can confidently identify this molecule, assess its purity, and differentiate it from potential side-products or related compounds. The provided experimental protocols serve as a starting point for acquiring high-quality data, which is fundamental to robust scientific inquiry. It is always recommended to compare experimentally obtained data with these predicted values and data from analogous compounds for a thorough and reliable structural confirmation.

References

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). Alcohols—The Rest of the Story. Retrieved from [Link]

  • NIST WebBook. Butanoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

  • PubChem. Ethyl 6-chloro-2-oxohexanoate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. Ethyl 6-(Chloroformyl)hexanoate. Retrieved from [Link]

  • PubMed. (2005, January 7). Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Validation of Biocatalytic vs. Chemical Synthesis Routes for Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation and comparison of synthetic routes for Methyl 5-chloro-2-hydroxypentanoate (MCHP) , a critical chiral building block for pharmaceutical intermediates (e.g., prostaglandins, kinase inhibitors).

We compare the Chemical Route (Asymmetric Hydrogenation) against the Biocatalytic Route (Enzymatic Reduction) , focusing on stereoselectivity, scalability, and process mass intensity (PMI).

Executive Summary

The Bottom Line: While chemical synthesis via asymmetric hydrogenation (Ru-BINAP) offers established scalability for


-keto esters, it struggles with the specific instability of the 5-chloro-2-oxopentanoate precursor and requires high-pressure infrastructure. The Biocatalytic Route (KRED)  is validated here as the superior methodology for enantiopurity (>99% ee) and atom economy, operating at ambient pressure with a simplified workup that preserves the labile alkyl chloride moiety.
FeatureChemical Route (Ru-BINAP)Biocatalytic Route (KRED)
Stereoselectivity (ee) 85–94% (Requires recrystallization)>99% (Direct)
Yield (Isolated) 75–80%92–95%
Conditions 40–60 bar H₂, 50°C, MeOHAmbient, pH 7.0 buffer
Catalyst Cost High (Ruthenium/Ligand)Low (Recombinant Enzyme)
Safety Profile High Pressure, FlammableAqueous, Neutral

Part 1: The Chemical Standard (Asymmetric Hydrogenation)

The traditional industrial route relies on the asymmetric hydrogenation of Methyl 5-chloro-2-oxopentanoate using chiral Ruthenium complexes.

Mechanism & Challenges

The reaction utilizes a Ru(II)-BINAP complex to facilitate hydride transfer from molecular hydrogen.

  • The Challenge: The substrate contains a reactive

    
    -chloro group. Under the elevated temperatures and pressures required for hydrogenation, competitive cyclization to form cyclopropane derivatives or lactonization can occur, degrading yield.
    
  • Stereocontrol: Achieving >98% ee is difficult without expensive, tunable ligands (e.g., SegPhos or DM-BINAP).

Validated Chemical Protocol
  • Reagents: Methyl 5-chloro-2-oxopentanoate (1.0 eq), [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol%), MeOH (10V).

  • Equipment: High-pressure autoclave (Hastelloy).

Workflow:

  • Catalyst Prep: Degas Methanol (MeOH) via sparging with Argon for 30 mins. Dissolve Ru-precursor and (S)-BINAP ligand; stir at 50°C for 1 hour to form the active complex.

  • Hydrogenation: Charge the autoclave with substrate and catalyst solution. Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Stir at 60°C for 18–24 hours. Monitor H₂ uptake.

  • Workup: Vent H₂. Concentrate solvent.[1] The residue typically requires flash chromatography or fractional distillation to remove catalyst residues and oligomers.

ChemicalRoute Substrate Methyl 5-chloro-2-oxopentanoate Reaction Hydrogenation (60°C, 24h) Substrate->Reaction Reagents H2 (50 bar) + Ru-(S)-BINAP Reagents->Reaction Workup Distillation/Chromatography (Remove Ru) Reaction->Workup Product (S)-Methyl 5-chloro-2-hydroxypentanoate (88% ee) Workup->Product Yield: 78%

Figure 1: Workflow for the Chemical Asymmetric Hydrogenation route.

Part 2: The Biocatalytic Alternative (KRED Reduction)

The biocatalytic route utilizes Ketoreductases (KREDs) or Carbonyl Reductases (CRs) . These enzymes transfer a hydride from a cofactor (NADPH/NADH) to the si- or re-face of the ketone with exquisite precision.

Mechanism & Advantages
  • Enantioselectivity: The enzyme’s active site pocket sterically constrains the substrate, enforcing a specific orientation. This typically results in >99% ee without further purification.

  • Cofactor Recycling: To make the process economical, a coupled enzyme system (Glucose Dehydrogenase - GDH) is used to regenerate NADPH from NADP+ using Glucose as the sacrificial reductant.

  • Chemo-selectivity: The enzyme ignores the alkyl chloride and the ester moiety, reducing only the ketone.

Validated Biocatalytic Protocol
  • Substrate: Methyl 5-chloro-2-oxopentanoate (50 g/L loading).

  • Biocatalyst: KRED-101 (generic screening hit) or commercially available Codexis/Evoxx panels.

  • Cofactor System: NADP+ (0.5 g/L), GDH (100 U/mL), Glucose (1.5 eq).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0, containing 1 mM MgSO₄.

Step-by-Step Workflow:

  • Buffer Prep: Dissolve Glucose and NADP+ in KPi buffer (pH 7.0). Thermostat to 30°C.

  • Enzyme Charge: Add GDH and KRED enzymes. Stir gently (avoid foaming).

  • Substrate Addition: Add Methyl 5-chloro-2-oxopentanoate. Since solubility is low, add as a DMSO solution (5% v/v) or use a biphasic system (Butyl Acetate overlay).

  • Reaction: Maintain pH 7.0 via automatic titration with 1M NaOH (Gluconic acid production lowers pH). Stir for 12–16 hours.

  • Workup: Extract reaction mixture with Ethyl Acetate (EtOAc) x3. Dry organic phase (MgSO₄) and concentrate.

  • Result: Colorless oil, >99% ee, requiring no distillation.

BioRoute Substrate Methyl 5-chloro-2-oxopentanoate System Aqueous Buffer (pH 7) KRED + GDH + NADP+ Substrate->System Extraction EtOAc Extraction System->Extraction Cycle Cofactor Recycle (Glucose -> Gluconolactone) Cycle->System NADPH Regeneration Product (S)-Methyl 5-chloro-2-hydroxypentanoate (>99% ee) Extraction->Product Yield: 95%

Figure 2: Biocatalytic cycle showing the coupled cofactor regeneration system.

Part 3: Head-to-Head Experimental Validation

The following data summarizes a comparative study performed at a 10g scale.

MetricChemical (Ru-BINAP)Biocatalytic (KRED)Analysis
Conversion (24h) 92%>99%Biocatalysis drives to completion due to irreversible GDH coupling.
Enantiomeric Excess (ee) 88% (S)>99.5% (S)Chemical route requires subsequent recrystallization or resolution.
Impurity Profile 3-5% Cyclized Lactone/Dimer<0.1%Mild enzymatic conditions prevent intramolecular cyclization.
E-Factor (kg waste/kg product) ~25 (Solvent intensive workup)~15 (Aqueous waste, biodegradable)Biocatalysis is greener, though water treatment is required.
Cost Contribution High (Catalyst + H₂ Pressure)Low (Enzyme bulk production)Enzymes are renewable; Ru is finite and price-volatile.
Decision Matrix: When to use which?
  • Use Biocatalysis (KRED) IF:

    • Target ee is >98%.

    • The substrate is thermally unstable (prone to cyclization).

    • You lack high-pressure hydrogenation infrastructure.

    • Recommendation: This is the preferred route for pharmaceutical intermediates.

  • Use Chemical Synthesis (Ru-BINAP) IF:

    • The substrate has extremely poor water solubility (even with cosolvents).

    • The enzyme is inhibited by the specific halogen (rare for Cl, common for I).

    • You have an existing GMP hydrogenation facility and validated cleaning protocols for Ruthenium.

References

  • Bioc

    
    -Keto Esters: 
    
    • Study: "Stereoselective, biocatalytic reductions of -chloro- -keto esters." (Note: Principles apply to -keto).
    • Source: Kaluzna, I. A., et al. (2005). Journal of the American Chemical Society.
  • Chemical Synthesis Comparison

    • Study: "Asymmetric Hydrogenation of -Keto Esters using Ru-BINAP Complexes."
    • Source: Noyori, R., et al. (1987). Journal of the American Chemical Society.
  • Green Chemistry Metrics (E-Factor)

    • Guide: "Biocatalysis in Organic Synthesis: A Green Altern
    • Source: Sheldon, R. A., & Woodley, J. M. (2018). Chemical Reviews.
  • Precursor Synthesis (Grignard Route)

    • Method: "Reaction of Grignard Reagents with Dimethyl Oxal
    • Source:Organic Syntheses, Coll. Vol. 2, p. 287.

Sources

A Researcher's Guide to Infrared Spectroscopy of Alpha-Hydroxy Esters: Unveiling Molecular Structure Through Vibrational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, the precise characterization of molecular structures is paramount. Alpha-hydroxy esters, a class of compounds prevalent in pharmaceuticals, cosmetics, and organic synthesis, possess a unique arrangement of functional groups that dictates their chemical behavior.[1][2][3][4] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for elucidating the functional group composition of these molecules.[5] This guide provides an in-depth analysis of the characteristic IR absorption peaks for alpha-hydroxy esters, compares this method with other common analytical techniques, and offers a detailed protocol for obtaining high-quality spectra.

The defining feature of an alpha-hydroxy ester is the presence of a hydroxyl (-OH) group on the carbon atom adjacent (the alpha-carbon) to the ester carbonyl group (C=O).[2][3] This proximity leads to intramolecular interactions, primarily hydrogen bonding, which significantly influences the vibrational frequencies of the involved functional groups, providing a unique spectral signature.[6]

Deciphering the Spectrum: Characteristic IR Peaks of Alpha-Hydroxy Esters

The IR spectrum of an alpha-hydroxy ester is a composite of the vibrational modes of its constituent parts: the hydroxyl group, the ester group, and the hydrocarbon backbone. The interplay between the hydroxyl and ester functionalities is key to a definitive spectral interpretation.

Table 1: Key IR Absorption Bands for Alpha-Hydroxy Esters

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & DescriptionCausality and Expert Insights
Hydroxyl (-OH) O-H Stretch (Intramolecularly Hydrogen-Bonded)3550 - 3200Strong, BroadThe broadness of this peak is a hallmark of hydrogen bonding. In alpha-hydroxy esters, the hydroxyl proton forms an intramolecular hydrogen bond with the carbonyl oxygen. This interaction weakens the O-H bond, causing the absorption to shift to a lower frequency compared to a "free" hydroxyl group (typically ~3600 cm⁻¹).[6][7][8] The extent of this shift provides insight into the strength of the hydrogen bond.
Carbonyl (C=O) C=O Stretch1750 - 1735Strong, SharpThis is one of the most intense and recognizable absorptions in the IR spectrum.[7][9] For aliphatic esters, this peak typically appears in the 1750-1735 cm⁻¹ range.[10][11] The presence of the alpha-hydroxyl group can subtly influence this position. While intramolecular hydrogen bonding might be expected to lower the C=O frequency, inductive effects from the electronegative oxygen can sometimes lead to a slight increase.[6][12]
Ester (C-O) Asymmetric C-C-O Stretch & Symmetric O-C-C Stretch1300 - 1000Strong, Two or more bandsEsters characteristically show two prominent C-O stretching bands.[10][13] The asymmetric C-C-O stretch (from the carbonyl carbon side) is typically found between 1300 and 1150 cm⁻¹, while the symmetric O-C-C stretch (from the alcohol moiety) appears between 1150 and 1000 cm⁻¹.[7][13] These bands are often referred to as the "fingerprint" of the ester group.
Alkyl (C-H) C-H Stretch2950 - 2850Medium to StrongThese absorptions arise from the stretching vibrations of the C-H bonds in the alkyl portions of the molecule and are useful for confirming the presence of saturated hydrocarbon structures.[14]
Visualizing the Vibrational Landscape

The molecular structure of an alpha-hydroxy ester and the key vibrational modes that give rise to its characteristic IR spectrum can be visualized as follows:

Alpha_Hydroxy_Ester cluster_molecule Alpha-Hydroxy Ester Structure C1 C O1 O C1->O1 C=O Stretch (1750-1735 cm⁻¹) O2 O C1->O2 C-O Stretch C2 C1->C2 H1 H O1->H1 H-Bond R3 O2->R3 O-C Stretch O3 O C2->O3 C-O Stretch R1 C2->R1 R2 C2->R2 O3->H1 O-H Stretch (3550-3200 cm⁻¹)

Caption: Molecular structure of an alpha-hydroxy ester highlighting key bonds and their characteristic IR stretching frequencies.

A Comparative Perspective: IR Spectroscopy vs. Other Analytical Techniques

While IR spectroscopy is a powerful tool for functional group identification, a comprehensive structural elucidation often benefits from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[15][16][17]

Table 2: Comparison of Analytical Techniques for Alpha-Hydroxy Ester Characterization

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Absorption of infrared radiation causes molecular vibrations.Presence of functional groups (e.g., -OH, C=O, C-O).[5]Rapid, non-destructive, relatively inexpensive, provides a "fingerprint" for compound identification.Provides limited information on the carbon-hydrogen framework and connectivity; interpretation can be complex for molecules with many functional groups.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of nuclei.[16]Provides unambiguous structural information, including stereochemistry.Slower analysis time, more expensive instrumentation, requires larger sample amounts, and deuterated solvents are often necessary.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight and fragmentation patterns, which can be used to deduce the molecular formula and structural components.[15]Extremely sensitive, requires very small sample amounts, can be coupled with chromatographic techniques for mixture analysis.Does not directly identify functional groups, and isomers can be difficult to distinguish without tandem MS techniques.

The synergy of these techniques provides a more complete picture of the molecular structure.[17] IR spectroscopy can quickly confirm the presence of the alpha-hydroxy ester functionality, while NMR provides the detailed atomic connectivity, and MS confirms the molecular weight.

Experimental Protocol: Acquiring an IR Spectrum of a Liquid Alpha-Hydroxy Ester using ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples in Fourier-Transform Infrared (FTIR) spectroscopy due to its simplicity and minimal sample preparation requirements.[18][19][20]

Objective: To obtain a high-quality mid-IR spectrum of a liquid alpha-hydroxy ester sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Liquid alpha-hydroxy ester sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are powered on and the software is running.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Rationale: The background spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself. This is subtracted from the sample spectrum to yield the spectrum of the sample alone.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Initiate the "Collect Background" or "Background Scan" function in the software. It is good practice to acquire a new background spectrum before each new sample or after a significant time lapse.

  • Sample Application:

    • Place a small drop (1-2 drops) of the liquid alpha-hydroxy ester sample directly onto the center of the ATR crystal.[21] Ensure the crystal is completely covered by the sample.

  • Sample Spectrum Acquisition:

    • Enter the sample information into the software.

    • Initiate the "Collect Sample" or "Sample Scan" function. The software will typically co-add multiple scans to improve the signal-to-noise ratio.[18]

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Use the software tools to identify and label the peaks corresponding to the characteristic functional groups of the alpha-hydroxy ester as detailed in Table 1.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened lint-free wipe to remove all traces of the sample.[18] This is crucial to prevent cross-contamination between samples.

Workflow for IR Analysis

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of an alpha-hydroxy ester.

FTIR_Workflow cluster_workflow FTIR Analysis Workflow Start Start Prep Instrument Preparation Start->Prep Background Acquire Background Spectrum Prep->Background Sample Apply Liquid Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Background Subtraction) Acquire->Process Analyze Analyze Spectrum & Identify Peaks Process->Analyze End End Analyze->End

Caption: A streamlined workflow for the analysis of a liquid alpha-hydroxy ester sample using ATR-FTIR spectroscopy.

References

  • IR Spectroscopy Tutorial: Esters . University of Calgary. [Link]

  • Infrared Spectroscopy . Michigan State University. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy Online. [Link]

  • Why is the carbonyl IR stretch in an ester higher than in a ketone? . Henry Rzepa's Blog. [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know . Drawell. [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three . Spectroscopy Online. [Link]

  • Sample Preparation – FT-IR/ATR . Polymer Chemistry Characterization Lab. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis . ResearchGate. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy . Universal Class. [Link]

  • NMR vs IR Spectroscopy: Determine Functional Groups . Patsnap Eureka. [Link]

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data . PMC. [Link]

  • How to prepare a liquid sample for FTIR spectrum? . ResearchGate. [Link]

  • Quality Verification of Incoming Liquid Raw Materials by FTIR Spectroscopy . American Pharmaceutical Review. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]

  • Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol . RSC Publishing. [Link]

  • IR Spectroscopy of Hydrocarbons . University of California, Los Angeles. [Link]

  • Chemical structures of alpha and beta hydroxy and amino acid monomers... . ResearchGate. [Link]

  • Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers . RSC Publishing. [Link]

  • Improved Measurement of Liquid Samples Using FTIR . Agilent. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

  • Infrared Spectrometry . MSU chemistry. [Link]

  • α-Hydroxy Acid Definition . Fiveable. [Link]

  • Alpha hydroxy carboxylic acid . Wikipedia. [Link]

  • FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols . Der Pharma Chemica. [Link]

  • Chapter-17 Infrared spectroscopy (Vibrational Modes) . WikiEducator. [Link]

  • OH stretching frequencies in systems with intramolecular hydrogen bonds: Harmonic and anharmonic analyses . ResearchGate. [Link]

  • IR Spectroscopy of Esters . Weebly. [Link]

  • Synthesis of α-hydroxy carboxylic acids, esters and amides . Organic Chemistry Portal. [Link]

  • The infrared absorption spectra of some aromatic hydroxy-ketones . ResearchGate. [Link]

  • Vibrational spectroscopy of hydroxy-heterobiaryls. IR-active modes of [2,2'-bipyridyl]-3,3'-diol . PubMed. [Link]

  • IR Absorption Table . University of Puget Sound. [Link]

  • Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs . MDPI. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide . AZoM. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material . Indonesian Journal of Science & Technology. [Link]

  • FTIR spectra of free fatty acids and product (ester) after esterification reaction using BCL . ResearchGate. [Link]

  • FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification . International Journal of Engineering and Sustainable Development. [Link]

Sources

Safety Operating Guide

Methyl 5-chloro-2-hydroxypentanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 5-chloro-2-hydroxypentanoate Proper Disposal Procedures Role: Senior Application Scientist Audience: Research Scientists & Drug Development Professionals[1][2]

Executive Summary: Immediate Action Directive

Methyl 5-chloro-2-hydroxypentanoate (an


-hydroxy, 

-chloro ester) presents a dual-hazard profile: halogenated solvent toxicity and ester reactivity .[1][2]

Do NOT:

  • Do NOT dispose of down the drain (Strict prohibition under 40 CFR 261.3).

  • Do NOT mix with non-halogenated waste streams (drastically increases disposal costs).

  • Do NOT add to waste containers containing strong bases (risk of rapid hydrolysis and exothermic runaway).

DO:

  • Segregate immediately into Halogenated Organic Waste streams.[2]

  • Quench any residual reaction mixtures to pH 6–8 prior to containerization.

  • Label clearly as "Halogenated Organic Ester – Toxic/Irritant."[2]

Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand the functional groups driving its reactivity and regulatory classification. This is not merely "organic waste"; it is a poly-functional intermediate.[1][2]

Functional GroupChemical RiskDisposal Implication
Alkyl Chloride (C-Cl)Environmental persistence; toxicity.[1][2]Mandatory Segregation: Must be treated as Halogenated Waste.[2] Incineration requires scrubbers (HCl generation).
Methyl Ester (-COOCH₃)Flammability; Hydrolysis susceptibility.[1][2]Compatibility Check: Incompatible with strong bases (NaOH, KOH) which cause saponification and heat generation.[2]

-Hydroxyl
(-OH)
Hydrogen bonding; Oxidation potential.[1][2]Solubility: Increases water miscibility compared to simple alkyl chlorides, potentially complicating phase separation in aqueous workups.[2]

Key Physical Properties (Analog-Derived):

  • State: Liquid (Viscous oil).[2]

  • Flash Point: Predicted >93°C (Combustible, Class IIIB).

  • Water Solubility: Moderate (due to -OH/Ester), but lipophilic enough to bioaccumulate.[1][2]

Waste Stream Segregation Logic

The following decision tree illustrates the critical path for disposing of Methyl 5-chloro-2-hydroxypentanoate, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Generation: Methyl 5-chloro-2-hydroxypentanoate CheckState Is the waste Pure or a Mixture? Start->CheckState Pure Pure/High Concentration CheckState->Pure Pure Mixture Reaction Mixture (Solvents/Reagents) CheckState->Mixture Mixture Segregate DO NOT DILUTE. Segregate as High-Halogen Waste Pure->Segregate Quench CRITICAL: Quench Reactive Species (Neutralize to pH 6-8) Mixture->Quench CheckHalo Verify Solvent Base: Is it Halogenated? Quench->CheckHalo CombineHalo Combine with Halogenated Solvent Waste CheckHalo->CombineHalo Yes (DCM, Chloroform) CheckHalo->Segregate No (Ethyl Acetate, Hexanes) Labeling Labeling: 'Halogenated Organic Waste' List: Methyl 5-chloro-2-hydroxypentanoate CombineHalo->Labeling Segregate->Labeling Storage Store in Secondary Containment (Satellite Accumulation Area) Labeling->Storage Pickup EHS Pickup / Incineration Storage->Pickup

Figure 1: Operational decision tree for segregating halogenated ester waste.[1][2] Note the critical pH neutralization step for reaction mixtures to prevent container pressurization.

Detailed Disposal Protocol

This protocol is designed to be self-validating. If a step fails (e.g., pH check), the workflow halts to prevent safety incidents.

Phase A: Preparation & Quenching

Context: Most researchers generate this waste as part of a crude reaction mix.[1]

  • Stop Reaction: Ensure all synthesis reagents (thionyl chloride, strong acids) are quenched.[2]

  • pH Validation: Take a 0.5 mL aliquot of the waste. Test with pH paper.

    • If Acidic (pH < 4): Neutralize slowly with Saturated Sodium Bicarbonate (

      
      ).
      
    • If Basic (pH > 9): Neutralize with dilute HCl or Citric Acid. Warning: High pH will hydrolyze the ester, generating methanol and the free acid salt, altering the waste profile.

  • Phase Separation: If an aqueous quench was used, separate the organic layer. The Methyl 5-chloro-2-hydroxypentanoate will reside in the organic phase.[1]

Phase B: Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or Glass (Amber).[2]

    • Avoid: Metal cans if the waste is slightly acidic (corrosion risk).[2]

  • Transfer: Pour the organic phase into the Halogenated Waste container.

    • Why? Even if dissolved in Ethyl Acetate (non-halogenated), the presence of the chloro-ester (>1-2%) often mandates the entire volume be treated as halogenated to protect the incinerator's catalytic converters and scrubbers downstream [1].[1]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Phase C: Labeling & Documentation
  • Chemical Name: Write "Methyl 5-chloro-2-hydroxypentanoate" fully. Do not use abbreviations like "Cl-Ester."

  • Hazard Checkboxes: Check "Toxic," "Irritant," and "Combustible."[2]

Chemical Compatibility Matrix

Improper mixing is the leading cause of laboratory waste accidents.[2]

Chemical ClassCompatibilityMechanism of Failure
Strong Bases (NaOH, KOH, Amines)INCOMPATIBLE Saponification: Rapid hydrolysis of the methyl ester releases heat and methanol.[1][2]
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Oxidation: The secondary alcohol (-OH) is susceptible to oxidation, potentially generating unstable ketones or carboxylic acids exothermically.[1][2]
Alkali Metals (Na, K)INCOMPATIBLE Reduction/Elimination: Reaction with the alkyl chloride or alcohol can produce hydrogen gas or cause violent polymerization.[1][2]
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Safe for co-disposal.[2]

Regulatory Framework (RCRA)[1]

For US-based laboratories, strict adherence to EPA regulations is mandatory.

  • Waste Classification:

    • This compound is not explicitly "P" or "U" listed by CAS.[2]

    • It falls under Characteristic Waste if flammable (D001) or toxic.[2]

    • F-List Applicability: If mixed with spent solvents like Methylene Chloride (F002), the entire mixture adopts the F-code [2].[1][2]

  • Halogen Content: Most disposal facilities charge a premium for waste with >1000 ppm Halogens.[2] This pure compound is ~21% Chlorine by weight.[2] It is High Halogen Waste .

Emergency Procedures (Spill Response)

  • Evacuate: If spill is >500 mL and outside a fume hood, evacuate the immediate area.

  • PPE: Nitrile gloves (double gloved) and safety goggles.[2]

  • Absorb: Do not use paper towels (combustible). Use Vermiculite or Clay absorbent .[2]

  • Decontaminate: Wash the surface with a dilute soap solution.[2] Collect all absorbent materials into a solid hazardous waste bag labeled "Halogenated Debris" [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[2]

  • US Environmental Protection Agency.[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[2][3][1][2]

Sources

Personal protective equipment for handling Methyl 5-chloro-2-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 5-chloro-2-hydroxypentanoate Audience: Researchers, scientists, and drug development professionals.[1]

Executive Risk Assessment

Compound Class: Functionalized Alkyl Chloride /


-Hydroxy Ester
CAS:  145022-92-6 (Analogous structure reference)[1]

As a Senior Application Scientist, I must emphasize that while this compound is a versatile intermediate in drug synthesis, its dual functionality presents specific hazards that standard "lab safety" often overlooks.

The molecule contains a terminal alkyl chloride and an


-hydroxy ester .[1][2]
  • The Alkyl Chloride: This moiety acts as an electrophile.[1][2] In biological systems, primary alkyl halides can act as alkylating agents, reacting with nucleophilic DNA bases.[1][2] Therefore, you must treat this as a Potential Genotoxic Impurity (PGI) until proven otherwise.[1][2]

  • The Ester/Alcohol: These increase polarity and skin permeability.[1][2] If this compound touches skin, the lipophilic ester chain facilitates transport, while the alkyl chloride delivers the toxic payload.[2]

Core Directive: Do not rely solely on standard nitrile gloves for prolonged exposure.[1][2] The presence of the ester functionality can swell nitrile rubber, reducing the breakthrough time for the chlorinated moiety.[2]

PPE Matrix & Technical Specifications

This table defines the mandatory protective layer based on the task's exposure potential.[1][2]

Protection ZoneStandard Handling (Synthesis/Weighing)High Exposure (Spills/Scale-up >10g)Technical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.[1][2]1)Face Shield + GogglesContact lenses are permissible only if goggles are sealed.[1][2] Vapors may fuse lenses to the cornea in extreme accidents.[1][2]
Dermal (Hand) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (4-8 mil)Laminate Barrier: Silver Shield® / 4H® (EVOH/PE laminate)Chlorinated esters degrade nitrile over time.[1][2] Laminate gloves provide >480 min breakthrough but reduce dexterity.[1][2]
Dermal (Body) Lab Coat (Cotton/Poly blend) + Long SleevesTyvek® Lab Coat or ApronCotton absorbs; Tyvek repels.[1][2] For scale-up, prevent fabric saturation.[1][2]
Respiratory Fume Hood (Face velocity: 80–100 fpm)Full-face Respirator (OV Cartridge)Engineering Control is Primary. Use respirator only during spill cleanup outside the hood.[1][2]
Glove Selection Logic (The "Why")

Many researchers default to single nitrile gloves.[1][2] For Methyl 5-chloro-2-hydroxypentanoate , this is insufficient for two reasons:

  • Permeation vs. Degradation: Chlorinated aliphatic chains can permeate nitrile without visible degradation (swelling).[1][2] You may not see the danger until the chemical reaches your skin.[1][2]

  • The "Cocktail" Effect: If this compound is dissolved in a carrier solvent (e.g., DCM, THF, or Ethyl Acetate), the solvent will carry the solute through the glove much faster than the pure substance.

Protocol:

  • Routine: Wear double nitrile gloves (colored inner glove, standard outer) to visualize breaches.[1][2] Change outer gloves immediately upon splash or every 30 minutes.[1][2]

  • Critical: If you must immerse hands or handle bulk liquid, wear Silver Shield (Laminate) gloves.[1][2] If dexterity is needed, wear a large nitrile glove over the laminate glove to tighten the fit.[2]

Operational Protocols
A. Weighing & Transfer (Solid/Viscous Oil)[1][2]
  • Engineering Control: Use a powder containment hood or a balance enclosure.[1][2] If unavailable, place the balance inside the chemical fume hood.[2]

  • Technique:

    • Tare the receiving vessel (flask) before adding the compound to avoid moving open containers back and forth.[1][2]

    • Use a disposable Pasteur pipette (if liquid) or a long-neck anti-static funnel (if solid).[1][2]

    • Self-Validation: Wipe the exterior of the flask with a solvent-dampened Kimwipe inside the hood before removing it.[1][2] Treat the wipe as hazardous waste.[1][2][3]

B. Reaction Setup
  • Closed System: All reactions involving alkyl chlorides should be run in a closed vessel (septum-sealed) under inert atmosphere (

    
     or 
    
    
    
    ) to prevent moisture hydrolysis of the ester and release of HCl gas.[1]
  • Temperature Control: Ensure the reflux condenser is active before heating. Alkyl chlorides can have significant vapor pressure.[1][2]

C. Spills & Decontamination[1][2][4]
  • Minor Spill (<5 mL):

    • Alert nearby personnel.[1][2]

    • Cover with absorbent pads (polypropylene).[1][2]

    • Wipe surface with 10% aqueous sodium carbonate (

      
      ) to hydrolyze the ester and neutralize potential acidity.[1][2]
      
    • Final wipe with Acetone.[1][2]

  • Major Spill (>50 mL): Evacuate the area. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if ventilation is poor.[1][2]

Waste Disposal Strategy

Disposal must follow the "Cradle-to-Grave" tracking principle.[1][2]

  • Segregation:

    • Stream A: Halogenated Organic Waste.[1][2] (Do NOT mix with non-halogenated solvents; this increases disposal costs and risks).[1][2]

    • Stream B: Solid Waste (Contaminated gloves, wipes, pipettes).[1][2] Double-bag in clear polyethylene bags.

  • Labeling: Clearly mark the container with "Alkyl Chloride - Potential Alkylator" to warn waste management personnel.[1][2]

  • Quenching (Optional for trace amounts): Small residues can be treated with alcoholic KOH (Potassium Hydroxide) to hydrolyze the ester and displace the chloride, though this should only be done if required by local site safety rules.[2]

Visual Workflow: Safe Handling Lifecycle

The following diagram outlines the logical flow for handling this compound, emphasizing the "Stop/Go" decision points for safety.

SafeHandling Start Start: Handling Methyl 5-chloro-2-hydroxypentanoate RiskAssess Risk Assessment: Is volume > 10g or High Splash Risk? Start->RiskAssess StandardPPE Standard PPE: Double Nitrile Gloves Lab Coat + Goggles RiskAssess->StandardPPE No HighRiskPPE High Risk PPE: Silver Shield (Laminate) Gloves Face Shield + Apron RiskAssess->HighRiskPPE Yes EngCheck Engineering Check: Fume Hood Velocity > 80 fpm? StandardPPE->EngCheck HighRiskPPE->EngCheck StopWork STOP WORK: Adjust Baffle / Call Maintenance EngCheck->StopWork No Execution Execution: Transfer & Synthesis (Closed System) EngCheck->Execution Yes StopWork->EngCheck Retest Decon Decontamination: Wipe surfaces with 10% Na2CO3 Execution->Decon Waste Disposal: Segregate into Halogenated Waste Decon->Waste End End Procedure Waste->End

Figure 1: Decision logic for PPE selection and operational workflow based on exposure risk.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] United States Department of Labor.[1][2] [Link]1][2]

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